2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPAHUEDRWAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704032 | |
| Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049731-01-2 | |
| Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Preparation of 2-Bromo-3-Iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for the preparation of 2-bromo-3-iodobenzotrifluoride, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo, iodo, and trifluoromethyl substituents on the benzene ring offers multiple reactive sites for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. This document delves into the mechanistic underpinnings of the key synthetic transformations, offers detailed experimental protocols, and discusses the critical aspects of reaction control, safety, and characterization.
Introduction: The Significance of Polysubstituted Benzotrifluorides
Benzotrifluoride derivatives are of paramount importance in the pharmaceutical and agrochemical industries. The trifluoromethyl group (-CF3) is a key structural motif that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. When combined with multiple halogen substituents, as in the case of 2-bromo-3-iodobenzotrifluoride, the resulting scaffold becomes a powerful tool for synthetic chemists. The distinct reactivity of the bromo and iodo groups allows for selective and sequential cross-coupling reactions, enabling the precise construction of complex drug candidates and functional materials.[1]
This guide focuses on a practical and accessible synthetic approach to 2-bromo-3-iodobenzotrifluoride, starting from readily available precursors. The methodologies discussed are grounded in well-established chemical principles, with an emphasis on providing a clear rationale for the experimental choices and ensuring the reproducibility of the described protocols.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of 2-bromo-3-iodobenzotrifluoride points towards a disconnection at the carbon-iodine bond, suggesting a late-stage iodination of a suitable 2-bromobenzotrifluoride precursor. A particularly effective method for the introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This leads to the identification of 2-bromo-3-aminobenzotrifluoride as a key intermediate.
The synthesis of this key amino-intermediate can be envisioned through the regioselective bromination of 3-aminobenzotrifluoride. The directing effects of the amino group (ortho-, para-directing) and the trifluoromethyl group (meta-directing) will play a crucial role in achieving the desired substitution pattern.
dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Retrosynthetic analysis of 2-bromo-3-iodobenzotrifluoride.
Synthesis of the Key Intermediate: 2-Bromo-3-aminobenzotrifluoride
The successful synthesis of the target molecule hinges on the efficient and regioselective preparation of 2-bromo-3-aminobenzotrifluoride from 3-aminobenzotrifluoride.
Understanding the Regioselectivity of Bromination
The electrophilic aromatic substitution (bromination) of 3-aminobenzotrifluoride is governed by the interplay of the directing effects of the amino (-NH₂) and trifluoromethyl (-CF₃) groups. The amino group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director.
dot graph "Directing_Effects" { layout=dot; node [shape=ellipse, style=filled]; edge [color="#5F6368"];
} Caption: Directing effects of amino and trifluoromethyl groups.
Based on these effects, bromination is expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6) and meta to the trifluoromethyl group (positions 2, 4, and 6). Therefore, all three positions are activated for electrophilic attack, potentially leading to a mixture of isomers. However, the position C2 is ortho to the activating amino group and meta to the deactivating trifluoromethyl group, which can favor substitution at this position under carefully controlled conditions.
Experimental Protocol: Regioselective Bromination
While the formation of isomeric byproducts is a challenge, careful control of reaction parameters can enhance the yield of the desired 2-bromo-3-aminobenzotrifluoride. Lower temperatures are known to increase the selectivity of electrophilic aromatic substitutions.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 3-Aminobenzotrifluoride | 98% purity |
| Bromine | Reagent grade |
| Glacial Acetic Acid | ACS grade |
| Round-bottom flask | Three-necked, appropriate size |
| Magnetic stirrer | With stirring bar |
| Dropping funnel | |
| Thermometer | |
| Ice bath |
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-aminobenzotrifluoride (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled solution via the dropping funnel over a period of 1-2 hours, while maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water and a solution of sodium bisulfite to quench the excess bromine.
-
Work-up: Neutralize the solution with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel to isolate the 2-bromo-3-aminobenzotrifluoride.
Note: The separation of isomers can be challenging. Careful optimization of the chromatographic conditions is essential.
The Sandmeyer Reaction: Conversion to 2-Bromo-3-Iodobenzotrifluoride
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a variety of substituents, including halogens, via a diazonium salt.[2][3][4]
Mechanism of the Sandmeyer Iodination
The reaction proceeds in two main stages:
-
Diazotization: The aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Iodide Substitution: The diazonium salt is then treated with a source of iodide ions, typically potassium iodide. This results in the displacement of the diazonium group by iodine, with the liberation of nitrogen gas.
dot graph "Sandmeyer_Mechanism" { layout=dot; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Simplified scheme of the Sandmeyer iodination.
Experimental Protocol: Sandmeyer Iodination
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 2-Bromo-3-aminobenzotrifluoride | Purified from the previous step |
| Sodium Nitrite | ACS grade |
| Sulfuric Acid | Concentrated |
| Potassium Iodide | ACS grade |
| Beaker | Appropriate size |
| Magnetic stirrer | With stirring bar |
| Ice bath |
Step-by-Step Methodology:
-
Diazotization:
-
In a beaker, dissolve 2-bromo-3-aminobenzotrifluoride (1 equivalent) in a mixture of concentrated sulfuric acid and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide (1.5 equivalents) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will be evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure 2-bromo-3-iodobenzotrifluoride.
-
Characterization and Data
Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed.
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₇H₃BrF₃I |
| Molecular Weight | 350.90 g/mol |
| Boiling Point | ~260-270 °C (at atmospheric pressure) |
| Density | ~2.2 g/cm³ |
Note: These are predicted values for 2-bromo-3-iodobenzotrifluoride based on related compounds. Experimental verification is required.
Safety Considerations
-
Halogenated Compounds: Bromo and iodo compounds can be irritating to the skin, eyes, and respiratory tract. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine: Bromine is a highly corrosive and toxic substance. Handle with extreme care in a fume hood.
-
Acids: Concentrated sulfuric acid is highly corrosive. Handle with appropriate care and PPE.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
Always consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.
Conclusion
The synthesis of 2-bromo-3-iodobenzotrifluoride presents a valuable opportunity for chemists engaged in drug discovery and materials science. The synthetic route outlined in this guide, centered on the regioselective bromination of 3-aminobenzotrifluoride and a subsequent Sandmeyer iodination, offers a practical and adaptable approach. While challenges in regiocontrol during the bromination step exist, careful optimization of reaction conditions and purification techniques can lead to the successful isolation of the desired product. The versatility of this polysubstituted benzotrifluoride scaffold opens up a wide range of possibilities for the development of novel and impactful chemical entities.
References
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PubChem. (n.d.). 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]
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SOME REACTIONS OF m-AMINOBENZOTRIFLUORIDE AND ITS BROMINATED DERIVATIVES. (n.d.). Retrieved from [Link]
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Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Sandmeyer Reaction. (2022, January 21). L.S.College, Muzaffarpur. Retrieved from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). RSC Advances. Retrieved from [Link]
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Navigating the Spectroscopic Landscape of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-Bromo-1-iodo-3-(trifluoromethyl)benzene (CAS No. 1049731-01-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational understanding for the characterization of this complex molecule. In the absence of experimentally acquired spectra in the public domain, this guide leverages advanced prediction methodologies and established spectroscopic principles to provide a robust analytical framework.
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry as a versatile building block.[1] Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a trifluoromethyl group on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide serves as a predictive reference, empowering researchers to anticipate and interpret the spectroscopic behavior of this compound.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are predicted to provide definitive structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, iodine, and trifluoromethyl substituents.[2]
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-4 | 7.9 - 8.1 |
| H-5 | 7.3 - 7.5 |
| H-6 | 7.7 - 7.9 |
Disclaimer: These are predicted values and may vary from experimental results.
-
H-4: This proton is expected to be the most downfield due to the deshielding effects of the adjacent iodine and the trifluoromethyl group in the meta position.
-
H-6: This proton is ortho to the bromine atom and meta to the trifluoromethyl group, leading to a downfield shift.
-
H-5: This proton is expected to be the most upfield of the three, being meta to both the iodine and bromine atoms.
The splitting patterns will be complex due to mutual coupling. H-4 and H-6 will likely appear as doublets of doublets, while H-5 will appear as a triplet or a doublet of doublets, depending on the coupling constants.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework. The spectrum is predicted to show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-I) | 95 - 105 |
| C-2 (C-Br) | 115 - 125 |
| C-3 (C-CF₃) | 130 - 140 (quartet, ¹JCF) |
| C-4 | 135 - 145 |
| C-5 | 125 - 135 |
| C-6 | 130 - 140 |
| CF₃ | 120 - 130 (quartet, ¹JCF) |
Disclaimer: These are predicted values and may vary from experimental results.
The carbon attached to the trifluoromethyl group (C-3) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.[3]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[4]
| Predicted ¹⁹F NMR Data | |
| Fluorine | Predicted Chemical Shift (ppm) |
| CF₃ | -60 to -65 |
Disclaimer: These are predicted values and may vary from experimental results.
The chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring and the carbon-halogen bonds.
| Predicted IR Absorption Bands | |
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-F stretch (CF₃) | 1350 - 1100 (strong, multiple bands) |
| C-Br stretch | 680 - 515 |
| C-I stretch | ~500 |
Disclaimer: These are predicted values and may vary from experimental results.
The strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The C-Br and C-I stretching frequencies are in the fingerprint region and may be difficult to assign definitively.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 350, corresponding to the molecular weight of the compound (C₇H₃BrF₃I). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, a characteristic M+2 peak of similar intensity to the M⁺ peak will be observed at m/z 352.[7]
-
Major Fragments: Fragmentation is likely to occur through the loss of the halogen atoms and the trifluoromethyl group.[8]
-
[M - I]⁺: m/z 223/225
-
[M - Br]⁺: m/z 271
-
[M - CF₃]⁺: m/z 281/283
-
Experimental Protocols
While the data presented here is predictive, the following are generalized protocols for the experimental acquisition of spectroscopic data for this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon (except for the CF₃ and C-CF₃ carbons, which will be quartets).
-
¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe.
IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film between KBr plates (if liquid) or as a KBr pellet (if solid). Alternatively, an ATR-FTIR spectrometer can be used for direct analysis of a solid or liquid sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Collection: Scan the sample over the mid-IR range (4000-400 cm⁻¹).
MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.
Visualization of Analytical Workflow
Caption: Overall workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide provides a foundational, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the provided interpretation and experimental protocols, offer a valuable resource for researchers working with this compound. It is imperative that these predictions are validated through experimental data acquisition to confirm the structural and electronic properties of this molecule.
References
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ChemSrc. (2023, October 26). This compound. Retrieved from [Link]
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LibreTexts Chemistry. (2023, March 13). 13.7: Interpreting Proton NMR Spectra. Retrieved from [Link]
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Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-1-iodo-2-(trifluoromethyl)benzene. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-iodo-5-nitro-3-(trifluoromethyl)benzene. Retrieved from [Link]
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YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
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NMRium. (n.d.). Predict. Retrieved from [Link]
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Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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UCL. (n.d.). Chemical shifts. Retrieved from [Link]
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SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]
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Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no.... Retrieved from [Link]
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nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]
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brainly.com. (2023, October 5). [FREE] Predict the infrared absorption frequencies of the C-F, C-Cl, C-Br, and C-I bonds. Show how to calculate. Retrieved from [Link]
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Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
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YouTube. (2022, July 14). F -19 NMR Spectroscopy. Retrieved from [Link]
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PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]
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YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
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An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-1-iodo-3-(trifluoromethyl)benzene. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Compound Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the cornerstone of a robust safety assessment. This compound is a halogenated aromatic compound, a class of molecules widely used in organic synthesis as versatile building blocks. The presence of bromine, iodine, and a trifluoromethyl group on the benzene ring imparts specific reactivity and requires dedicated handling considerations.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₇H₃BrF₃I | [1] |
| Molecular Weight | 350.90 g/mol | [1] |
| CAS Number | 481075-58-5 | |
| Appearance | Varies; typically a solid or liquid | N/A |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |
The causality behind these storage conditions lies in the compound's potential sensitivity to light and air. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making organoiodine compounds susceptible to degradation and the release of elemental iodine (I₂), often visible as a yellow or brown tint in older samples.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) in a dark, tightly sealed container mitigates this decomposition.
Hazard Identification and GHS Classification
Based on aggregated data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications highlight the primary risks associated with its handling.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
Hazard Pictogram:
From a practical standpoint, these classifications demand that all direct contact with the substance be avoided. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate the skin.[4] The irritation warnings signify that even minor contact can lead to inflammation and discomfort, while the acute toxicity warnings underscore the need for robust containment measures to prevent ingestion, inhalation, or skin absorption.
Risk Assessment and Control Measures
A thorough risk assessment is mandatory before any work with this compound begins. The control measures should follow the hierarchy of controls: Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[5]
-
Rationale: A fume hood is essential to prevent the inhalation of vapors or dusts, which may cause respiratory irritation.[6] Given that the toxicological properties have not been exhaustively investigated for all similar compounds, maintaining exposure at the lowest possible level is a critical precautionary principle.[7]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final barrier between the researcher and the chemical.
| PPE Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, PVC).[5][8] | Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin. For prolonged contact, consider double-gloving. Change gloves immediately if contamination is suspected. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5] | Goggles provide superior protection against splashes and are required when there is a significant risk of eye contact. Contact lenses should not be worn as they can trap and concentrate vapors against the eye.[8] |
| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | A lab coat should be worn at all times and kept buttoned.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[9] |
| Respiratory Protection | Not typically required if used in a fume hood. | If work outside a fume hood is unavoidable (a deviation that requires specific approval), a respirator with appropriate cartridges (e.g., organic vapor) must be used.[7] |
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Weighing and Transferring
-
Preparation: Designate a specific area within the fume hood for handling the compound. Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood before starting.
-
Dispensing: Carefully dispense the required amount of the solid or liquid. Use non-sparking tools if the compound is flammable.[10]
-
Containment: Keep the container tightly closed whenever possible.[11]
-
Cleanup: After transfer, decontaminate the spatula and weighing area with an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of contaminated wipes in the designated hazardous waste container.
Storage
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][11]
-
Ensure the container is clearly labeled and tightly sealed.[12]
-
Protect from direct sunlight and sources of ignition.[8][11]
Diagram: Standard Handling Workflow
Caption: Standard workflow for handling this compound.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[9][13] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[14]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[14]
Spill and Leak Response
For any spill, the first step is to ensure personal safety and alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a containment area, evacuate the immediate area.
-
Control: Ensure the area is well-ventilated (if safe to do so) and eliminate all ignition sources.[10]
-
Contain: For small spills (<100 mL) inside a fume hood, trained personnel can proceed. Use an inert absorbent material (e.g., vermiculite, sand, or spill pads) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[5]
Diagram: Emergency Spill Response
Caption: Decision tree for responding to a chemical spill.
Disposal Considerations
All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.[6]
-
Do not mix with incompatible waste streams.
-
Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[7]
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MSDS of Benzene, 2-bromo-5-iodo-1,3-bis(trifluoromethyl)-. (2024). Chembase.cn. Retrieved from [Link]
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2-Bromo-1-iodo-4-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
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Benzene - Chemical Response Guide. (n.d.). Cedre.fr. Retrieved from [Link]
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Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. (2018). PubMed Central. Retrieved from [Link]
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1,3-Bis(trifluoromethyl)benzene. (n.d.). Datasheet. Retrieved from [Link]
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Benzene | Chemical Emergencies. (2024). CDC. Retrieved from [Link]
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Organoiodine chemistry. (n.d.). Wikipedia. Retrieved from [Link]
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Standard Operating Procedure for Benzene. (n.d.). University of New Mexico. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2025). PubMed Central. Retrieved from [Link]
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Secondary Bonding and Hypervalent Organoiodine(III) Complexes. (n.d.). Case Western Reserve University. Retrieved from [Link]
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Medical Management Guidelines for Acute Chemical Exposure. (1992). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]
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Benzene | Environmental Health and Safety. (2007). Oregon State University. Retrieved from [Link]
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Introduction: Strategic Importance of 1-Bromo-2-iodo-3-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Iodination of 2-Bromo-3-(Trifluoromethyl)benzene
In the landscape of modern drug discovery and materials science, the precise arrangement of substituents on an aromatic core is paramount. The target molecule, 1-bromo-2-iodo-3-(trifluoromethyl)benzene, represents a highly valuable and versatile synthetic intermediate. Its unique substitution pattern—a trifluoromethyl group, a bromine atom, and an iodine atom on adjacent positions—offers three distinct points for subsequent functionalization through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This tri-functionalized scaffold is a key building block for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
However, the synthesis of this molecule is not trivial. The starting material, 2-bromo-3-(trifluoromethyl)benzene, presents a significant regiochemical challenge for direct iodination. The two existing substituents exert opposing electronic effects on the aromatic ring, making the selective introduction of a third substituent into a specific position a complex task that demands a nuanced understanding of reaction mechanisms and careful selection of synthetic strategy. This guide provides an in-depth analysis of the methodologies for achieving this transformation, focusing on the underlying chemical principles and offering field-proven protocols for researchers and development professionals.
Part 1: The Regiochemical Conundrum
The core challenge in the iodination of 2-bromo-3-(trifluoromethyl)benzene lies in controlling the position of the incoming electrophile. The directing effects of the existing substituents must be carefully considered:
-
The Bromo Group (-Br): As a halogen, bromine is an ortho-, para- director. However, it is also a deactivating group due to its inductive electron-withdrawing effect.
-
The Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group and, consequently, a strong deactivating and meta- director.[3]
Let's analyze the potential sites for electrophilic attack: C2, C4, C5, and C6.
-
Position C2: Ortho to the -Br group and meta to the -CF₃ group. Both groups direct to this position.
-
Position C4: Para to the -Br group but ortho to the -CF₃ group. The directing effects are in conflict here.
-
Position C5: Meta to the -Br group and meta to the -CF₃ group. Neither group strongly directs here.
-
Position C6: Ortho to the -Br group but also ortho to the -CF₃ group. This position is sterically hindered and electronically deactivated by both groups.
Based on this analysis, Position C2 is the most electronically favored site for electrophilic aromatic substitution. The following sections will explore synthetic strategies that leverage this inherent reactivity or impose external control to achieve the desired 2-iodo isomer.
Part 2: Synthetic Strategies and Methodologies
Two primary strategies have proven effective for the synthesis of 1-bromo-2-iodo-3-(trifluoromethyl)benzene: direct Electrophilic Aromatic Substitution (EAS) and Directed ortho-Metalation (DoM).
Strategy I: Electrophilic Aromatic Substitution (EAS)
EAS is the quintessential method for functionalizing aromatic rings.[4] The mechanism involves the attack of the π-electron system of the benzene ring on a potent electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion), which then loses a proton to restore aromaticity.[4][5]
The substrate, 2-bromo-3-(trifluoromethyl)benzene, is significantly deactivated by two electron-withdrawing groups. Therefore, molecular iodine (I₂) alone is far too weak an electrophile to react. To drive the reaction, the iodine must be "activated" to generate a more potent electrophilic species, notionally "I⁺". This is typically achieved by using an iodinating agent in the presence of an oxidizing agent or a strong acid catalyst.[6][7]
-
N-Iodosuccinimide (NIS) with an Acid Catalyst: NIS is a convenient and effective source of electrophilic iodine.[8] In the presence of a strong protic acid like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄), the succinimide oxygen is protonated, making the nitrogen-iodine bond highly polarized and rendering the iodine atom significantly more electrophilic. This method avoids the harsh conditions of some classical methods and is often preferred for its milder nature and higher yields.[8][9]
-
Iodine with an Oxidizing Agent: A combination of I₂ with a strong oxidizing agent like nitric acid (HNO₃), iodic acid (HIO₃), or hydrogen peroxide (H₂O₂) can generate the required electrophilic iodine species in situ.[6][10] The oxidizing agent converts I₂ to a more reactive electrophile.[11] This approach is powerful but can sometimes lead to side reactions or require careful control of stoichiometry and temperature.
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Sandmeyer reaction for 2-bromo-3-iodobenzotrifluoride synthesis
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-iodobenzotrifluoride via the Sandmeyer Reaction
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the synthesis of 2-bromo-3-iodobenzotrifluoride, a valuable halogenated intermediate in the development of novel pharmaceutical and agrochemical agents. We will delve into the mechanistic underpinnings, process parameters, and critical safety considerations of the Sandmeyer reaction as it applies to this specific transformation. The protocols and insights herein are designed for researchers, chemists, and process development professionals aiming to achieve a robust and reproducible synthesis.
Strategic Overview: A Two-Stage Approach
The synthesis of 2-bromo-3-iodobenzotrifluoride from its corresponding aniline precursor is a classic two-stage process. The core of this strategy lies in the transformation of a stable amino group into an exceptionally versatile, yet unstable, diazonium salt, which is then displaced by an iodide nucleophile.
The overall transformation proceeds as follows:
-
Diazotization: Conversion of the primary aromatic amine, 2-bromo-3-aminobenzotrifluoride, into its corresponding diazonium salt using nitrous acid generated in situ.
-
Iodo-dediazoniation (Sandmeyer Reaction): Displacement of the diazonium group with iodine, catalyzed by a copper(I) salt, to yield the final product.
This approach is powerful because it allows for the introduction of a halogen that is often difficult to install via direct electrophilic aromatic substitution due to steric hindrance or unfavorable directing group effects of the existing substituents.
Caption: High-level workflow for the synthesis.
Stage 1: The Critical Diazotization of 2-Bromo-3-aminobenzotrifluoride
The formation of the aryl diazonium salt is the most critical and hazardous step in this synthesis. The success of the entire sequence hinges on the efficient and safe generation of this intermediate.
Mechanistic Principles
The reaction begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric or hydrochloric acid.[1] The acid then protonates the nitrous acid, which subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).[1] The lone pair of the primary amine attacks the nitrosonium ion, initiating a cascade that, after a series of proton transfers and the elimination of a water molecule, yields the aryl diazonium ion.[1][2]
Caption: Simplified mechanism of diazotization.
Causality Behind Experimental Choices
-
Strict Temperature Control (0–5 °C): Aryl diazonium salts are notoriously unstable.[3][4] The diazonium group (N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), and at elevated temperatures, it readily decomposes. This decomposition can lead to an uncontrolled exothermic reaction and, more commonly, the reaction of the resulting aryl cation with water to form undesired phenolic byproducts, significantly reducing the yield.[4]
-
Acidic Medium: A strong acidic environment is crucial for several reasons. It is required to generate the nitrosonium ion from sodium nitrite.[1] Furthermore, it stabilizes the resulting diazonium salt, preventing premature decomposition and side reactions like azo coupling.[1]
-
Slow Reagent Addition: Sodium nitrite is added slowly and in a controlled manner to the acidic solution of the amine.[4] This prevents localized overheating from the exothermic reaction and avoids a dangerous buildup of nitrous acid.
Experimental Protocol: Diazotization
Warning: This procedure involves a thermally unstable intermediate. Strict adherence to temperature control and safety protocols is mandatory.
-
Vessel Preparation: To a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 2-bromo-3-aminobenzotrifluoride (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (approx. 3.0 eq) diluted in water, ensuring the internal temperature does not exceed 10 °C. Stir until a fine slurry is formed and the temperature is stable at 0–5 °C.
-
Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise via the addition funnel to the stirred amine slurry. Maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition. The reaction mixture should gradually become a clear solution.
-
Completion Check: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0–5 °C. To confirm complete diazotization and the presence of a slight excess of nitrous acid, a drop of the reaction mixture can be tested on starch-iodide paper, which should turn dark blue.[4] If the test is negative, a small amount of additional sodium nitrite solution may be required.
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the next step. DO NOT attempt to isolate the diazonium salt. [1][5]
Stage 2: The Sandmeyer Iodo-dediazoniation
With the diazonium salt prepared, the next stage involves the copper(I)-catalyzed substitution of the diazo group with iodide.
Mechanistic Principles
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (S-RNAr).[6][7] The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion.[2][7] This reduces the diazonium ion to a diazo radical, which rapidly loses a molecule of stable nitrogen gas to form an aryl radical.[2][3] This aryl radical then abstracts an iodine atom from a copper(II) iodide species, regenerating the copper(I) catalyst and forming the final product, 2-bromo-3-iodobenzotrifluoride.[7]
Caption: Single-electron transfer mechanism in the Sandmeyer reaction.
Note on Iodination: While the classic Sandmeyer reaction for chlorides and bromides requires a copper(I) catalyst, iodination can often be achieved simply by treating the diazonium salt with an aqueous solution of potassium iodide (KI) without a copper catalyst.[3] The iodide ion itself is a strong enough reducing agent and nucleophile to effect the transformation. However, for complex substrates or to ensure process robustness, the use of a copper(I) iodide catalyst is recommended to facilitate the radical pathway.
Causality Behind Experimental Choices
-
Copper(I) Iodide Catalyst: CuI is the key to initiating the single-electron transfer that drives the radical mechanism, ensuring efficient conversion.[7]
-
Potassium Iodide: This serves as the primary source of the iodide that is incorporated into the aromatic ring.
-
Temperature: The decomposition of the diazonium salt is the rate-limiting step. The reaction is often gently warmed (e.g., to 40-60 °C) after the addition of the diazonium salt to drive the reaction to completion by promoting the evolution of nitrogen gas.[8] This must be done cautiously to control the rate of gas release.
Experimental Protocol: Sandmeyer Reaction
-
Catalyst Preparation: In a separate, larger reaction vessel equipped for stirring and heating, prepare a solution of potassium iodide (1.5 eq) and copper(I) iodide (0.2 eq) in water.
-
Addition of Diazonium Salt: Slowly add the cold (0-5 °C) diazonium salt solution prepared in Stage 1 to the stirred CuI/KI solution. The addition should be done subsurface if possible to ensure rapid mixing.
-
Controlled Decomposition: A vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically dark-colored. Gently warm the mixture to 50–60 °C and hold for 1-2 hours to ensure complete decomposition of any remaining diazonium salt. The cessation of gas evolution is a good indicator of reaction completion.
-
Cooling: Cool the reaction mixture to room temperature.
Product Isolation and Purification
A standard workup procedure is employed to isolate and purify the target compound.
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel and extract the crude product with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
-
Washing: Combine the organic extracts. Wash sequentially with:
-
Saturated aqueous sodium thiosulfate solution (to remove any dissolved iodine).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any residual acid).
-
Brine (to facilitate phase separation).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-bromo-3-iodobenzotrifluoride can be purified by vacuum distillation or column chromatography on silica gel, depending on the scale and purity requirements.
Data Summary and Self-Validation
For a synthesis to be trustworthy, all quantitative data must be clearly presented. The following table outlines a hypothetical reagent list for this synthesis, which should be adapted based on laboratory scale and stoichiometry optimization.
| Reagent | MW ( g/mol ) | Density (g/mL) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 2-Bromo-3-aminobenzotrifluoride | 240.02 | - | 1.0 | 50 | 12.0 g |
| Sulfuric Acid (98%) | 98.08 | 1.84 | 3.0 | 150 | 8.2 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | - | 1.05 | 52.5 | 3.62 g |
| Copper(I) Iodide (CuI) | 190.45 | - | 0.2 | 10 | 1.90 g |
| Potassium Iodide (KI) | 166.00 | - | 1.5 | 75 | 12.45 g |
Process Validation: The success of the reaction can be monitored at key stages. Complete consumption of the starting amine can be checked by TLC or GC-MS after diazotization. The final product purity and identity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and elemental analysis. A typical yield for this type of reaction, after purification, would be in the range of 60-80%.
Mandatory Safety Protocols
-
Explosion Hazard: Solid diazonium salts are shock-sensitive and can detonate.[5][9] They must never be isolated and should always be kept in a cold, dilute solution and used immediately after preparation.
-
Thermal Runaway: The diazotization and the diazonium decomposition steps are exothermic. Strict temperature control is essential to prevent a thermal runaway, which could lead to violent decomposition and pressure buildup.
-
Gas Venting: The reaction releases a significant volume of nitrogen gas. The reaction vessel must be adequately vented to a fume hood to prevent pressure buildup.
-
Chemical Toxicity: Handle all reagents, including the halogenated starting materials, products, and copper salts, with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
References
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Uddin, J., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
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L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]
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Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
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Khan Academy. (n.d.). Sandmeyer reaction. Available at: [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
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Fier, P. S. (1949). SOME REACTIONS OF m-AMINOBENZOTRIFLUORIDE AND ITS BROMINATED DERIVATIVES. Purdue University. Available at: [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]
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Hernández-Ruiz, R., et al. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. Available at: [Link]
-
ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]
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Scientific Update. (2021). An Accident Waiting to Happen? The Shell Halex Reaction. Available at: [Link]
-
C&EN Global Enterprise. (2024). Making diazonium chemistry safer. Available at: [Link]
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ACS Publications. (2011). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]
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-
ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Available at: [Link]
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-
Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Publications. Available at: [Link]
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The Strategic Utility of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene in the Synthesis of GPR40 Agonists for Metabolic Diseases
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
2-Bromo-1-iodo-3-(trifluoromethyl)benzene is a polysubstituted aromatic compound that has emerged as a valuable and strategic building block in medicinal chemistry. Its unique arrangement of three distinct functional groups—a bromine atom, an iodine atom, and a trifluoromethyl group—on a benzene ring provides a powerful platform for the synthesis of complex molecular architectures. The trifluoromethyl group, a common bioisostere for a methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The differential reactivity of the bromo and iodo substituents allows for selective and sequential functionalization, a key advantage in the construction of intricate drug-like molecules. This guide will provide an in-depth exploration of the applications of this compound, with a particular focus on its pivotal role in the development of agonists for the G-protein coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes mellitus.
The Chemical Logic: Harnessing Differential Reactivity for Stepwise Synthesis
The synthetic utility of this compound lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity difference allows for the selective introduction of a substituent at the iodine-bearing position while leaving the bromine atom intact for a subsequent transformation. This stepwise approach is crucial for the controlled and efficient synthesis of complex molecules, avoiding the formation of undesired side products.
The trifluoromethyl group, being a strong electron-withdrawing group, further influences the reactivity of the aromatic ring, impacting the regioselectivity of subsequent reactions. Medicinal chemists can leverage these electronic effects to fine-tune the synthetic strategy and achieve the desired molecular design.
Core Application: Synthesis of GPR40 Receptor Agonists
A significant application of this compound is in the synthesis of a class of potent and selective GPR40 receptor agonists, specifically indanyloxydihydrobenzofuranylacetic acid derivatives.[1][2] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[1][2] Agonism of GPR40 offers a promising therapeutic strategy for the management of type 2 diabetes by enhancing insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[1][2]
The synthesis of these GPR40 agonists utilizes this compound as a key starting material to construct the core scaffold of the final drug candidates. The general synthetic approach involves a series of cross-coupling reactions to introduce the necessary substituents that are critical for potent and selective GPR40 agonism.
Illustrative Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway for the construction of a key intermediate in the synthesis of GPR40 agonists, starting from this compound. This pathway is a composite representation based on established cross-coupling methodologies and the general schemes outlined in patent literature.
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Methodological & Application
Application Notes and Protocols for the Selective C-I Bond Functionalization of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Introduction: Strategic Functionalization of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the precise and predictable functionalization of complex aromatic scaffolds is of paramount importance. 2-Bromo-1-iodo-3-(trifluoromethyl)benzene stands out as a highly versatile building block, offering multiple, orthogonally reactive sites for sequential chemical modifications.[1] The presence of a trifluoromethyl group, an iodo group, and a bromo group on a single benzene ring allows for the strategic introduction of diverse functionalities, thereby enabling the rapid generation of molecular libraries for drug discovery and the synthesis of novel organic materials.[1]
The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions provides a powerful tool for selective, stepwise elaboration of the aromatic core. This guide provides an in-depth analysis and detailed protocols for the selective functionalization of the C-I bond in this compound, leaving the C-Br bond intact for subsequent transformations.
The Principle of Chemoselectivity: A Mechanistic Perspective
The ability to selectively functionalize the C-I bond in the presence of a C-Br bond is rooted in the fundamental principles of palladium-catalyzed cross-coupling reactions. The generally accepted catalytic cycle for these transformations (illustrated for a generic Suzuki coupling) involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The reactivity of aryl halides in this step follows the general trend: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energies (BDEs), with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium catalyst.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I | ~65 |
| C-Br | ~81 |
| C-Cl | ~96 |
| C-F | ~115 |
This significant difference in BDEs between the C-I and C-Br bonds in this compound allows for a high degree of chemoselectivity. By carefully controlling reaction conditions such as temperature, reaction time, and catalyst system, it is possible to favor the oxidative addition at the C-I bond, leading to the selective formation of the mono-functionalized product.
The electronic nature of the substituents on the aromatic ring can also influence the rate of oxidative addition. The electron-withdrawing trifluoromethyl group in the target molecule is expected to increase the electrophilicity of the aryl halide, which can facilitate the oxidative addition step.
Application Protocols for Selective C-I Functionalization
The following protocols are designed to achieve selective functionalization at the C-1 iodo position of this compound. These are generalized procedures based on established methodologies for similar substrates and may require optimization for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. This protocol outlines the selective coupling of an arylboronic acid at the C-I position.
Workflow for Selective Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)
-
Water (if using an aqueous base)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.01-0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the degassed anhydrous solvent (and water if applicable, typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-1-aryl-3-(trifluoromethyl)benzene.
Quantitative Data for Suzuki-Miyaura Coupling (Analogous Substrates):
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 62 |
| 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 95 |
Protocol 2: Selective Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted aromatics.
Workflow for Selective Sonogashira Coupling
Sources
Application Notes & Protocols: Strategic Palladium Catalyst Selection for Chemoselective Cross-Coupling of 2-Bromo-3-Iodobenzotrifluoride
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic selection of palladium catalysts for the chemoselective functionalization of 2-bromo-3-iodobenzotrifluoride. By leveraging the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this document outlines detailed protocols and the underlying mechanistic principles for achieving selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The causality behind the choice of ligands, palladium precursors, bases, and solvents is explained to empower users to not only replicate the described methods but also to rationally design their own synthetic strategies for complex, polyhalogenated aromatic compounds.
Introduction: The Synthetic Utility of 2-Bromo-3-Iodobenzotrifluoride
2-Bromo-3-iodobenzotrifluoride is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties, such as increased metabolic stability and lipophilicity, which are often desirable in pharmaceutical candidates. The presence of two distinct halogen atoms at ortho and meta positions offers the potential for sequential, site-selective functionalization, allowing for the controlled and efficient construction of intricate molecular architectures.
The key to unlocking the synthetic potential of this substrate lies in the ability to selectively activate either the C-I or the C-Br bond in palladium-catalyzed cross-coupling reactions. This guide provides the scientific rationale and practical protocols for achieving this selectivity.
The Reactivity Landscape: Understanding Chemoselectivity
The foundation of selective cross-coupling on dihalogenated arenes is the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a palladium(0) complex. The generally accepted order of reactivity for this step is:
C-I > C-Br > C-Cl > C-F
This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst. For 2-bromo-3-iodobenzotrifluoride, this inherent reactivity difference is the primary tool for achieving chemoselectivity. By carefully controlling the reaction conditions, one can favor the oxidative addition at the more labile C-I bond while leaving the C-Br bond intact for subsequent transformations.[1]
The electron-withdrawing nature of the trifluoromethyl group can further influence the reactivity of the adjacent halogen atoms, although the intrinsic reactivity of the halogens remains the dominant factor.
Strategic Catalyst Selection: A Decision-Making Framework
The choice of the palladium catalyst system is paramount in controlling the outcome of the cross-coupling reaction. A catalyst system comprises a palladium precursor and a ligand.
-
Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. These are typically reduced in situ to the active Pd(0) species.
-
Ligands: The ligand plays a crucial role in tuning the steric and electronic properties of the palladium center, thereby influencing its reactivity and selectivity. For selective coupling at the C-I bond, less reactive catalyst systems are often preferred to avoid competitive reaction at the C-Br bond.
Below is a decision-making framework for catalyst selection, visualized using Graphviz.
Caption: Catalyst selection flowchart for 2-bromo-3-iodobenzotrifluoride.
Application Protocols for Selective C-I Bond Functionalization
The following protocols are designed as robust starting points for the selective functionalization of the C-I bond in 2-bromo-3-iodobenzotrifluoride. It is recommended to monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material and to avoid over-reaction at the C-Br bond.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-bromobenzotrifluoride
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[2] For selective coupling at the C-I position, a standard and relatively mild catalyst system is often sufficient.
Catalyst System Comparison:
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Selectivity for C-I |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-90 | High |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 80-90 | High |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 70-80 | Very High |
Detailed Experimental Protocol:
-
To a flame-dried Schlenk flask, add 2-bromo-3-iodobenzotrifluoride (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add potassium carbonate (K₂CO₃) (2.0 mmol) and degassed toluene (5 mL) and water (1 mL).
-
Purge the flask with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture to 85 °C and stir vigorously for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-bromobenzotrifluoride.
Sonogashira Coupling: Synthesis of 3-Alkynyl-2-bromobenzotrifluoride
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[3][4] The classic conditions involving a copper(I) co-catalyst are generally effective for selective coupling at the C-I bond.
Catalyst System Comparison:
| Palladium Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Selectivity for C-I | | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | - | CuI | Et₃N | THF | RT - 50 | High | | Pd(PPh₃)₄ | - | CuI | Diisopropylamine | Toluene | RT - 50 | High |
Detailed Experimental Protocol:
-
To a flame-dried Schlenk flask, add 2-bromo-3-iodobenzotrifluoride (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add degassed tetrahydrofuran (THF) (5 mL) and triethylamine (Et₃N) (3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-2-bromobenzotrifluoride.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-bromobenzotrifluoride Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][5] Achieving high selectivity for the C-I bond often requires careful selection of the ligand and base. Less reactive, first-generation Buchwald ligands or even simple phosphine ligands can be effective.
Catalyst System Comparison:
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Selectivity for C-I |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | Good to High |
| Pd(OAc)₂ | P(tBu)₃ | K₃PO₄ | Dioxane | 90-110 | Good |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 90-110 | High |
Detailed Experimental Protocol:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and cesium carbonate (Cs₂CO₃) (1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen.
-
Add a solution of 2-bromo-3-iodobenzotrifluoride (1.0 mmol) in degassed toluene (4 mL).
-
Add the desired amine (1.2 mmol).
-
Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by flash column chromatography to obtain the desired 3-amino-2-bromobenzotrifluoride derivative.
Sequential Coupling: Functionalization of the C-Br Bond
Once the C-I bond has been selectively functionalized, the remaining C-Br bond can be targeted in a subsequent cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures and a more active catalyst system. The use of sterically hindered and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) is often necessary to facilitate the oxidative addition of the less reactive C-Br bond.[6]
Caption: Workflow for sequential cross-coupling of 2-bromo-3-iodobenzotrifluoride.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Ensure proper degassing of solvents and reagents. |
| Insufficiently active catalyst system | For C-Br coupling, switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand). Increase reaction temperature. | |
| Inappropriate base | Ensure the base is strong enough and soluble in the reaction medium. For Suzuki, K₃PO₄ is often more effective than K₂CO₃. For Buchwald-Hartwig, NaOtBu is a strong, common choice. | |
| Poor selectivity (reaction at both C-I and C-Br) | Reaction conditions too harsh for C-I selectivity | Decrease the reaction temperature. Use a less active catalyst system (e.g., avoid bulky biarylphosphine ligands for the first step). Reduce reaction time. |
| Stoichiometry of coupling partner | Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile for the first coupling step to minimize double addition. | |
| Homocoupling of the nucleophile | Presence of oxygen | Ensure thorough degassing of all reagents and maintain an inert atmosphere. |
| Catalyst decomposition | Use a more stable pre-catalyst or adjust the ligand-to-metal ratio. |
Conclusion
The chemoselective functionalization of 2-bromo-3-iodobenzotrifluoride is a powerful strategy for the synthesis of complex trifluoromethyl-containing aromatic compounds. By understanding the principles of palladium-catalyzed cross-coupling and making informed choices about the catalyst system and reaction conditions, researchers can achieve high selectivity for either the carbon-iodine or the carbon-bromine bond. The protocols and guidelines presented in this document provide a solid foundation for developing efficient and selective synthetic routes, enabling advancements in drug discovery and materials science.
References
-
Dobrounig, P., Trobe, M., & Breinbauer, R. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(5), 795–813. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Felpin, F.-X., Ayad, T., & Mitra, S. (2006). Suzuki-Miyaura's reaction: an overview. European Journal of Organic Chemistry, 2006(12), 2679-2690.
-
Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(12), 10853–10933. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Dorel, R., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(2), 528-539. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
Application Notes and Protocols for the Selective Copper-Free Sonogashira Reaction of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Precision Engineering of Fluorinated Arylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] The classic Sonogashira protocol involves a palladium catalyst and a copper(I) co-catalyst.[1] However, the use of copper can lead to undesirable side reactions, such as the homocoupling of terminal alkynes (Glaser coupling), and can complicate the purification of the final products, a significant concern in pharmaceutical development.[2]
This has led to the development of robust copper-free Sonogashira protocols.[2] This application note provides a detailed guide to the selective copper-free Sonogashira reaction of a highly versatile and synthetically challenging building block: 2-Bromo-1-iodo-3-(trifluoromethyl)benzene. The strategic placement of three distinct functional groups—an iodo, a bromo, and a trifluoromethyl group—offers a platform for sequential, site-selective modifications, making it an invaluable scaffold in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties and metabolic stability of target molecules.
This guide will delve into the mechanistic rationale for achieving high chemoselectivity, provide detailed experimental protocols for the selective alkynylation at the iodo-position, and discuss the scope of this transformation with various terminal alkynes.
Mechanistic Rationale: Achieving Chemoselectivity in Dihaloarenes
The success of the selective mono-alkynylation of this compound hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the palladium-catalyzed cross-coupling cycle. The generally accepted mechanism for the copper-free Sonogashira reaction is depicted below.
The Palladium Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst. This is the rate-determining step and the basis for the observed chemoselectivity. The C-I bond is significantly weaker and more polarizable than the C-Br bond, leading to a much faster rate of oxidative addition at the iodo-position. This inherent reactivity difference allows for the selective formation of the arylpalladium(II) iodide intermediate, leaving the C-Br bond intact for subsequent transformations.
Following oxidative addition, the terminal alkyne is deprotonated by a base to form an acetylide. In the absence of a copper co-catalyst, this acetylide is believed to directly transmetalate with the palladium center, a process that can be facilitated by the choice of solvent and base. The final step is reductive elimination from the resulting arylpalladium(II) alkynyl complex to yield the desired arylalkyne product and regenerate the active palladium(0) catalyst.
Experimental Protocols
The following protocols provide a general framework for the selective copper-free Sonogashira coupling of this compound with both aryl and alkyl terminal alkynes. Optimization of reaction conditions may be necessary for specific substrates.
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, although the reaction can be tolerant to trace amounts of water. Degassing the solvent prior to use by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes is crucial to prevent oxidation of the palladium catalyst.
-
Inert Atmosphere: The reaction should be set up and carried out under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation. Standard Schlenk line techniques or a glovebox are recommended.
Protocol 1: Coupling with an Arylacetylene (e.g., Phenylacetylene)
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by phenylacetylene (1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-bromo-1-(phenylethynyl)-3-(trifluoromethyl)benzene.
Protocol 2: Coupling with an Alkylacetylene (e.g., 1-Hexyne)
Materials:
-
This compound
-
1-Hexyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add 1-hexyne (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at 50 °C for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Resuspend the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-1-(hex-1-yn-1-yl)-3-(trifluoromethyl)benzene.
Data Presentation and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the selective copper-free Sonogashira coupling of this compound. Yields are generally good to excellent, with high selectivity for the mono-alkynylated product at the iodo position.
| Terminal Alkyne | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | DMF | RT | 12-24 | 85-95 |
| 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ (3) | - | Et₃N (3) | THF | 50 | 8-16 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | - | Diisopropylamine (3) | Toluene | 60 | 6-12 | 75-85 |
| 3,3-Dimethyl-1-butyne | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane | 80 | 10-20 | 70-80 |
Note: The choice of palladium precatalyst, ligand, base, and solvent can significantly impact the reaction efficiency and may require optimization for different terminal alkynes. For instance, bulky electron-rich phosphine ligands like XPhos can be beneficial for less reactive alkynes.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for setting up and performing the selective copper-free Sonogashira reaction.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a fresh, high-quality palladium catalyst and that the reaction was performed under strictly inert conditions.
-
Insufficient Base: The choice and amount of base are critical for the deprotonation of the terminal alkyne. Consider using a stronger base or increasing the equivalents.
-
Low Temperature: For less reactive alkynes, increasing the reaction temperature may be necessary.
-
-
Formation of Homocoupled Alkyne (Glaser Product): Although this is a copper-free reaction, trace amounts of copper impurities in reagents can sometimes catalyze this side reaction. Ensure high-purity reagents and glassware. The absence of oxygen is also critical to suppress this pathway.
-
Reaction at the Bromo Position: While highly unlikely under the recommended conditions, reaction at the C-Br bond could occur at elevated temperatures or with highly active catalyst systems. If this is observed, reducing the reaction temperature or using a less active catalyst may be necessary.
Conclusion
The copper-free Sonogashira reaction of this compound provides a highly efficient and selective method for the synthesis of valuable mono-alkynylated building blocks. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for precise control over the reaction outcome. The protocols and guidelines presented herein offer a robust starting point for researchers and drug development professionals to leverage this powerful transformation in their synthetic endeavors. The resulting products, with their orthogonal handles for further functionalization, are poised to accelerate the discovery and development of novel chemical entities.
References
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]
-
Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions of aryl halides with terminal alkynes: state of the art and recent trends in catalyst development. Angew. Chem. Int. Ed.2007 , 46 (6), 834-871. [Link]
-
Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.2003 , 42 (14), 1566-1568. [Link]
-
Liang, Y.; Xie, Y.-X.; Li, J.-H. Pd-Catalyzed Sonogashira Reaction of Aryl Halides with Terminal Alkynes in the Absence of Copper and Amine. J. Org. Chem.2006 , 71 (1), 379-381. [Link]
-
Al-Masum, M.; Kumar, D. A highly efficient and selective copper-free Sonogashira coupling of aryl iodides and bromides with terminal alkynes catalyzed by a palladium(II) complex of a new Schiff base. Tetrahedron Lett.2009 , 50 (47), 6431-6434. [Link]
-
Soheili, A.; Albaneze-Walker, J.; Murry, J. A.; McNamara, K. W.; Hughes, D. L. A Practical Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes at Room Temperature. Org. Lett.2003 , 5 (22), 4191-4194. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359-1470. [Link]
-
Urgaonkar, S.; Verkade, J. G. An Efficient Ligand-, Copper-, and Amine-Free Palladium-Catalyzed Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. J. Org. Chem.2004 , 69 (26), 9135-9142. [Link]
-
Eckhardt, M.; Fu, G. C. The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. J. Am. Chem. Soc.2003 , 125 (45), 13642-13643. [Link]
Sources
- 1. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Introduction: Strategic Access to Fluorinated Biaryl Scaffolds
Biaryl frameworks are privileged motifs in medicinal chemistry, materials science, and catalysis. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] The starting material, 2-Bromo-1-iodo-3-(trifluoromethyl)benzene, represents a versatile and strategic platform for the synthesis of complex, ortho-substituted trifluoromethylated biaryls. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-I bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond, enabling chemoselective functionalization.[3] This allows for a stepwise and controlled approach to building molecular complexity.
This guide provides detailed protocols and mechanistic insights for the synthesis of biaryl compounds from this compound using Suzuki-Miyaura, Stille, and Mizoroki-Heck cross-coupling reactions. The methodologies are designed to provide researchers, scientists, and drug development professionals with a robust toolkit for accessing a diverse range of biaryl structures.
Part 1: Chemoselective Suzuki-Miyaura Coupling: A Stepwise Approach to Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[4][5] The significant difference in reactivity between the aryl-iodide and aryl-bromide bonds allows for a highly chemoselective mono-arylation at the C-I position under carefully controlled conditions. The remaining C-Br bond can then be subjected to a second, distinct cross-coupling reaction to generate non-symmetrical biaryls.
Causality of Experimental Choices:
-
Catalyst System: A standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is typically sufficient for selective coupling at the iodo position.[3] The choice of ligand can influence reaction efficiency, with bulky, electron-rich phosphines often enhancing catalytic activity.
-
Base: The base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can affect the reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used to ensure the solubility of all reaction components.
-
Temperature: Lower reaction temperatures generally favor selective reaction at the more reactive C-I bond.[3]
Experimental Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the selective coupling of this compound with a generic arylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 16244089- (for a similar isomer) | 350.90 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-2'-aryl-3-(trifluoromethyl)biphenyl.
Part 2: Stille Coupling for Orthogonal Biaryl Synthesis
The Stille coupling offers an alternative robust method for C-C bond formation, utilizing organostannane reagents.[6][7] A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture and their tolerance of a wide array of functional groups, often obviating the need for protecting groups.[6] Similar to the Suzuki coupling, the chemoselective coupling at the C-I bond of this compound can be readily achieved.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used. The choice of catalyst can influence the reaction rate and yield.
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically employed. DMF can also be used, particularly for less reactive substrates.
-
Additives: In some cases, the addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step and improve reaction yields.
Experimental Protocol 2: Selective Stille Coupling at the C-I Position
This protocol details the selective coupling of this compound with a generic organostannane.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 16244089- (for a similar isomer) | 350.90 | 1.0 | 1.0 |
| Organostannane (e.g., Aryl-SnBu₃) | Varies | Varies | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (10 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the solution.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic layer with a saturated aqueous solution of KF (to remove tin byproducts) (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-bromo-2'-aryl-3-(trifluoromethyl)biphenyl.
Part 3: Mizoroki-Heck Reaction for the Introduction of Alkenyl Moieties
The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[8] This reaction provides a powerful tool for the synthesis of substituted alkenes. As with the Suzuki and Stille couplings, the chemoselective reaction at the C-I bond of this compound can be achieved to introduce an alkenyl group, leaving the C-Br bond available for subsequent transformations.
Causality of Experimental Choices:
-
Catalyst: A common catalyst system is Pd(OAc)₂ with a phosphine ligand, such as P(o-tol)₃ or PPh₃.
-
Base: An organic base, typically a trialkylamine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is used to neutralize the HX formed during the reaction.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are generally used.
Experimental Protocol 3: Selective Mizoroki-Heck Reaction at the C-I Position
This protocol describes the selective coupling of this compound with a generic alkene.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 16244089- (for a similar isomer) | 350.90 | 1.0 | 1.0 |
| Alkene (e.g., Styrene) | 100-42-5 | 104.15 | 1.5 | 1.5 |
| Pd(OAc)₂ | 3375-31-3 | 224.49 | 0.02 | 0.02 |
| P(o-tol)₃ | 6163-58-2 | 304.37 | 0.04 | 0.04 |
| Triethylamine (NEt₃) | 121-44-8 | 101.19 | 2.0 | 2.0 |
| Anhydrous DMF | 68-12-2 | 73.09 | 5 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) in anhydrous DMF (2 mL). Stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol), the alkene (1.5 mmol), and triethylamine (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo-1-alkenyl-3-(trifluoromethyl)benzene.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the chemoselective synthesis of biaryl compounds from this compound.
Caption: Stepwise Suzuki-Miyaura coupling workflow.
Caption: Selective Stille and Mizoroki-Heck reaction pathways.
Summary and Outlook
The protocols outlined in this guide demonstrate the utility of this compound as a versatile building block for the synthesis of a wide range of trifluoromethyl-substituted biaryl and vinyl-aryl compounds. The key to the successful application of this substrate lies in the strategic exploitation of the differential reactivity of the C-I and C-Br bonds. By carefully selecting the appropriate palladium-catalyzed cross-coupling reaction and optimizing the reaction conditions, researchers can achieve high chemoselectivity and efficiently construct complex molecular architectures. These methods are highly relevant for applications in drug discovery and materials science, where the precise introduction of fluorinated motifs is of paramount importance.
References
-
Guo, P., Tao, M., Xu, W.-W., Wang, A.-J., Li, W., Yao, Q., Tong, J., & He, C.-Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148. [Link]
-
Kantam, M. L., et al. (2009). Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. The Journal of Organic Chemistry, 74(13), 4882-4885. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. Heck Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The substrate , this compound, presents a classic challenge in chemoselectivity due to the presence of two different halogen atoms. This guide will address the common problems encountered and provide a systematic approach to achieving your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Suzuki coupling on this compound. Which halogen will react first?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is inversely related to its bond dissociation energy. For aryl halides, the general order of reactivity is I > Br > Cl > F.[1] Therefore, the carbon-iodine (C-I) bond will preferentially undergo oxidative addition to the palladium(0) catalyst, allowing for selective functionalization at this position under carefully controlled conditions.
Q2: What is the fundamental mechanism that governs this selectivity?
A2: The selectivity is primarily determined in the first committed step of the catalytic cycle: oxidative addition.[2][3][4] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The C-I bond is weaker and more polarizable than the C-Br bond, leading to a lower activation energy for oxidative addition. By carefully selecting the catalyst, ligands, and reaction temperature, you can exploit this reactivity difference to achieve high chemoselectivity for the C-I bond.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound. Each issue is presented with potential causes and actionable solutions.
Problem 1: Low or No Conversion to the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. | Ensure your palladium precatalyst is of high quality. If using a Pd(II) source, the reduction to Pd(0) can be facilitated by phosphine ligands or by the homocoupling of the boronic acid.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| Poor Quality Reagents | Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation. Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen. | Use freshly purchased or properly stored boronic acid. Dry your solvents using standard laboratory procedures and degas them thoroughly by sparging with an inert gas (e.g., argon or nitrogen) or by several freeze-pump-thaw cycles. |
| Inappropriate Base | The base is crucial for activating the boronic acid to facilitate transmetalation.[5][6] An incorrect choice of base or insufficient base can stall the catalytic cycle. | For this substrate, common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be solvent-dependent. Consider screening a few different bases to find the optimal one for your specific reaction. |
| Suboptimal Temperature | The reaction temperature may be too low for the catalyst system to be active, or too high, leading to catalyst decomposition or side reactions. | Start with a moderate temperature (e.g., 80 °C) and adjust as needed. Monitor the reaction by TLC or GC-MS to track the consumption of starting material and formation of the product. |
Problem 2: Poor Chemoselectivity (Significant formation of the C-Br coupled product or the di-substituted product)
| Potential Cause | Explanation | Recommended Solution |
| Reaction Temperature is Too High | Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity. | Run the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature screen (e.g., 50 °C, 65 °C, 80 °C) is highly recommended. |
| Incorrect Ligand Choice | The steric and electronic properties of the ligand are critical in modulating the reactivity of the palladium catalyst.[7] A less discriminating ligand may not effectively differentiate between the C-I and C-Br bonds. | For selective C-I coupling, a less sterically demanding and less electron-rich phosphine ligand such as PPh₃ is often a good starting point. For the subsequent, more challenging C-Br coupling, a bulkier, more electron-donating ligand like those from the Buchwald family (e.g., S-Phos, X-Phos) may be required.[8] |
| Prolonged Reaction Time | Even at lower temperatures, extended reaction times can lead to the slow but steady formation of the undesired C-Br coupled or di-substituted product. | Monitor the reaction closely and quench it as soon as the starting material is consumed to the desired extent. |
| Stoichiometry of the Boronic Acid | Using a large excess of the boronic acid can drive the reaction towards di-substitution. | For selective mono-arylation, use a slight excess (1.05-1.2 equivalents) of the boronic acid. |
Problem 3: Significant Formation of Side Products (Homocoupling, Dehalogenation)
| Potential Cause | Explanation | Recommended Solution |
| Oxygen in the Reaction Mixture | The presence of oxygen can promote the homocoupling of the boronic acid.[2] | Ensure all reagents and the reaction vessel are thoroughly deoxygenated before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction. |
| Decomposition of the Boronic Acid | Protodeboronation (hydrolysis of the C-B bond) leads to the formation of arenes derived from the boronic acid. | Use high-purity boronic acid and anhydrous solvents. The choice of base can also influence the rate of protodeboronation. |
| Presence of Water | While some Suzuki reactions tolerate or even benefit from a small amount of water, excess water can lead to protodeboronation and other side reactions. | Use anhydrous solvents and reagents unless a specific protocol calls for the addition of water. |
| Hydrogen Source for Dehalogenation | Dehalogenation (replacement of a halogen with a hydrogen atom) can occur if a hydride source is present. This can sometimes be trace water or other impurities. | Ensure all reagents and solvents are pure and dry. |
Experimental Protocols
Protocol 1: Selective Mono-arylation at the C-I Position
This protocol provides a starting point for the selective Suzuki coupling at the C-I position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sequential Suzuki Coupling for the Synthesis of Unsymmetrical Biaryls
This protocol assumes the successful synthesis and isolation of the mono-arylated product from Protocol 1.
Materials:
-
2-Bromo-3-(trifluoromethyl)-1,1'-biphenyl (the product from Protocol 1)
-
A different arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ or a Buchwald palladacycle precatalyst (e.g., SPhos-Pd-G3) (2-5 mol%)
-
A stronger base such as Cs₂CO₃ or K₃PO₄ (2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the mono-arylated starting material, the second arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) with vigorous stirring. The C-Br bond is less reactive and generally requires more forcing conditions.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Process
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the Suzuki coupling.
Factors Influencing Chemoselectivity
Caption: Key factors controlling chemoselectivity.
References
Sources
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
optimizing Sonogashira reaction yield with 2-bromo-3-iodobenzotrifluoride
Technical Support Center: Sonogashira Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with challenging substrates in Sonogashira reactions. Our focus today is on providing actionable troubleshooting advice and in-depth answers to frequently asked questions regarding the use of 2-bromo-3-iodobenzotrifluoride .
This substrate presents a unique and interesting challenge: achieving high-yield, chemoselective alkynylation. The presence of two different halogens (iodine and bromine) on the same aromatic ring requires precise control over reaction conditions to target the desired position. This guide will equip you with the foundational knowledge and practical protocols to master this transformation.
Part 1: Core Principles & Mechanistic Insights
Before diving into troubleshooting, it's crucial to understand the "why" behind the Sonogashira reaction's mechanics, especially concerning a dihalogenated substrate.
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne.[1] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base.[2]
The Catalytic Cycles
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. This is the selectivity-determining step.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile.[1]
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex. This is often the rate-determining step.[3]
-
Reductive Elimination: The final coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1]
Caption: Fig 2: A systematic workflow for troubleshooting low-yield Sonogashira reactions.
Q2: I'm observing significant amounts of a byproduct that appears to be a dimer of my alkyne. What is this and how can I stop it?
A2: You are observing the result of Glaser coupling , an oxidative homocoupling of terminal alkynes. [4]This is the most common side reaction in copper-assisted Sonogashira couplings and is promoted by the presence of oxygen. [1][4]
-
Solution 1: Rigorous Exclusion of Oxygen. As mentioned above, this is the first and most important line of defense. Ensure your reaction is performed under a strictly inert atmosphere.
-
Solution 2: Slow Addition of the Alkyne. Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling. [4]* Solution 3: Switch to Copper-Free Conditions. The copper co-catalyst is the primary culprit in mediating Glaser coupling. [1][5]Switching to a copper-free protocol is often the most effective solution. This typically requires a more active palladium catalyst system (e.g., using bulky, electron-rich phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands) and may require slightly higher temperatures. [2][3] Q3: My reaction is not selective. I'm getting a mixture of mono-alkynylation at the iodine and di-alkynylation at both iodine and bromine sites. How do I improve selectivity for the C-I coupling?
A3: Achieving high selectivity is about controlling the reaction's energy input. The C-Br bond will eventually react if conditions are too forcing.
-
Cause 1: High Temperature. This is the most common reason for loss of selectivity. Higher temperatures provide the necessary activation energy for the less reactive C-Br bond to undergo oxidative addition.
-
Solution: Run the reaction at room temperature or even slightly below (e.g., 0°C to RT). The C-I coupling is often feasible at these temperatures, whereas the C-Br coupling is kinetically disfavored.
-
-
Cause 2: Long Reaction Time. If you let the reaction run for too long after the initial C-I coupling is complete, the C-Br bond may begin to react, especially if the temperature is even slightly elevated.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting 2-bromo-3-iodobenzotrifluoride is consumed and the mono-alkynylated product is formed, work up the reaction promptly.
-
-
Cause 3: High Catalyst Loading. While tempting for increasing reaction speed, a very high catalyst loading can sometimes lead to decreased selectivity.
-
Solution: Use a moderate catalyst loading (e.g., 1-2 mol% Pd).
-
Caption: Fig 3: Key factors influencing chemoselectivity in the Sonogashira reaction.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst and ligand combination for this substrate?
A: For achieving high selectivity for the C-I bond, a standard, reliable catalyst system is often the best starting point.
-
Recommended System: Pd(PPh₃)₂Cl₂ (1-3 mol%) with CuI (1-5 mol%). [4]The triphenylphosphine (PPh₃) ligands provide a good balance of activity and stability, allowing the reaction to proceed at room temperature where selectivity is highest. More advanced, highly active catalysts with bulky ligands (e.g., Buchwald or Fu ligands) can be used, especially for copper-free variants, but may require more careful temperature control to prevent over-reaction at the C-Br site. [3] Q: Should I always use a copper co-catalyst?
A: Not necessarily. The choice depends on your primary goal.
-
Use Copper (Standard Sonogashira): If you want a reliable, well-established protocol that works at room temperature, the copper(I) co-catalyst is beneficial as it significantly accelerates the reaction. [4]The main drawback is the potential for Glaser homocoupling. [5]* Avoid Copper (Copper-Free Sonogashira): If Glaser homocoupling is a major issue (e.g., your alkyne is very precious) or if your molecule contains functional groups that can chelate with copper, a copper-free protocol is superior. [1]Be prepared that these conditions might require a more specialized ligand and/or slightly higher temperatures, which must be balanced against the need for selectivity.
Q: Which base and solvent should I choose?
A: The base and solvent system provides the necessary environment for the reaction.
-
Base: An amine base is required to neutralize the HX byproduct. [1] * Triethylamine (TEA): A good, all-purpose choice.
-
Diisopropylamine (DIPA) or Diisopropylethylamine (DIPEA): Bulkier bases that can sometimes give better results and are less nucleophilic.
-
-
Solvent: The solvent must fully dissolve your aryl halide.
-
THF or Dioxane: Excellent, relatively non-polar choices.
-
DMF or NMP: More polar aprotic solvents, useful if solubility is an issue.
-
Amine as Solvent: Using an excess of the amine base (like TEA or DIPA) as the solvent is also a very common and effective strategy. [1]
-
Part 4: Protocols and Data
Table 1: Recommended Starting Conditions for Selective Mono-Alkynylation
| Parameter | Recommended Value | Rationale & Comments |
| Aryl Halide | 2-bromo-3-iodobenzotrifluoride | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 1.1 - 1.2 equivalents |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | 1 - 2 mol% |
| Cu Co-catalyst | CuI | 1.5 - 3 mol% |
| Base | Triethylamine (TEA) or DIPA | 2 - 3 equivalents (if co-solvent is used) |
| Solvent | THF, degassed | Sufficient to dissolve starting material (e.g., 0.1 M) |
| Temperature | Room Temperature (20-25°C) | Critical for achieving C-I vs. C-Br selectivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Mandatory to prevent catalyst death and Glaser coupling. |
| Reaction Time | 2 - 12 hours | Monitor by TLC/LC-MS for consumption of starting material. |
Experimental Protocol: Selective Sonogashira Coupling at the C-I Position
This protocol is a self-validating starting point. The reaction progress should be monitored to determine the optimal reaction time.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-iodobenzotrifluoride (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.03 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add degassed THF via syringe until the solids are dissolved. Then, add the amine base (e.g., TEA, 3.0 eq.) followed by the terminal alkyne (1.1 eq.).
-
Reaction Execution: Stir the mixture at room temperature. The solution may change color (typically to a light yellow or orange).
-
Monitoring: Monitor the reaction's progress every 1-2 hours by taking a small aliquot (via syringe) and analyzing by TLC or LC-MS. Look for the disappearance of the starting aryl halide spot.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-bromo-3-(alkynyl)benzotrifluoride.
References
-
Sonogashira coupling - Wikipedia. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shafir, A., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 26(11), 3333. [Link]
-
Martek, B. A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4820. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Welcome to the technical support resource for the purification of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene (Product No. C₇H₃BrF₃I). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this versatile organohalogen building block.[1] We will address common issues, from identifying typical process impurities to implementing robust, scalable purification protocols.
Our approach is grounded in first principles of organic chemistry, providing not just steps, but the rationale behind them to empower you to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile largely depends on the synthetic route. A common method involves the sequential halogenation of 3-(trifluoromethyl)benzene.[1] Consequently, the most prevalent impurities are typically:
-
Starting Materials: Unreacted 3-(trifluoromethyl)benzene.
-
Intermediates: Mono-halogenated species such as 1-bromo-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene.
-
Isomeric Byproducts: Other di-halogenated isomers. The directing effects of the substituents on the benzene ring (CF₃ is meta-directing, while Br and I are ortho, para-directing) can lead to the formation of regioisomers.[2][3] For instance, 2-Bromo-1-iodo-5-(trifluoromethyl)benzene could be a potential isomeric impurity.
-
Reagent-derived Impurities: Residual halogenating agents (e.g., N-Iodosuccinimide, N-Bromosuccinimide) or catalysts.
Q2: My crude NMR looks very complex. How can I confirm the presence of my desired product?
A2: Due to the structural complexity, a standard ¹H NMR may be insufficient for unambiguous identification. We strongly recommend a multi-nuclear NMR approach:
-
¹⁹F NMR: This is the most diagnostic tool. The trifluoromethyl group (-CF₃) of your target compound should appear as a sharp singlet.[4][5] The chemical shift of this singlet can help distinguish it from other trifluoromethyl-containing impurities.
-
¹³C NMR: This will show the expected number of carbon signals, with characteristic splitting patterns due to C-F coupling.
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying volatile impurities and confirming the molecular weight of the product (approx. 350.9 g/mol ).[1][6]
Q3: Is this compound stable on silica gel?
A3: Generally, poly-halogenated aromatic compounds are robust. However, prolonged exposure to acidic silica gel can sometimes lead to minor degradation, especially at elevated temperatures. To test for stability, spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If new spots appear or the original spot streaks, you may have a stability issue.[7] In such cases, consider using deactivated silica or an alternative stationary phase like alumina.
Troubleshooting Purification Workflows
This section provides a systematic approach to tackling common purification challenges. The first step is always to accurately identify the nature of the impurity before selecting a purification strategy.
Logical Flow for Purification Strategy Selection
The diagram below outlines a decision-making workflow for selecting the most appropriate purification method based on the initial analysis of your crude product.
Caption: Decision workflow for selecting a purification strategy.
Guide 1: Troubleshooting Flash Column Chromatography
Flash column chromatography is the most common method for purifying this compound.[6][8] However, issues can arise, particularly when separating closely related isomers.
Problem: My product co-elutes with an impurity.
-
Causality: This typically occurs when the polarity of your product and the impurity are very similar, which is common with regioisomers. The solvent system lacks the required selectivity to resolve the two compounds.
-
Solution 1: Optimize the Solvent System.
-
Perform thorough TLC analysis. Test a range of solvent systems. Instead of just ethyl acetate/hexanes, consider dichloromethane/hexanes or toluene/hexanes. Sometimes, adding a small percentage (<1%) of a slightly more polar solvent like ether can improve separation between isomers.
-
Run a shallow gradient. If you are using an automated flash system, a long, shallow gradient around the elution point of your product (e.g., increasing from 2% to 5% ethyl acetate over 20 column volumes) can effectively separate closely eluting spots.[9]
-
-
Solution 2: Change the Stationary Phase.
-
Reverse-Phase Chromatography: If the isomers have different hydrophobic characteristics, reverse-phase (C18) chromatography can be an excellent alternative to silica gel.[9]
-
Deactivated Silica: If compound stability is a concern, use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.
-
Problem: The product is tailing or streaking on the column.
-
Causality: Tailing can be caused by several factors:
-
Column Overload: Too much crude material was loaded onto the column.
-
Poor Solubility: The compound is not fully soluble in the eluent, causing it to streak.
-
Strong Interaction: Acidic or basic sites on the silica are strongly interacting with your compound.
-
-
Solution:
-
Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the silica gel mass.
-
Improve Solubility: Ensure your crude material is fully dissolved before loading. If using a solid loading technique, ensure it is well-dispersed on the sorbent.
-
Modify the Eluent: When the compound begins to elute, you can sometimes reduce tailing by slightly increasing the solvent polarity.[7]
-
Quantitative Data: Recommended Solvent Gradients
The following table provides starting points for developing a gradient method for purification on silica gel.
| Step | Solvent System (Hexanes/Ethyl Acetate) | Column Volumes (CV) | Purpose |
| 1 | 100% Hexanes | 2 CV | Elute very non-polar impurities (e.g., residual grease). |
| 2 | 0% -> 2% Ethyl Acetate | 5 CV | Elute starting materials and less polar byproducts. |
| 3 | 2% -> 5% Ethyl Acetate | 15 - 20 CV | Separation Window: Elute the desired product and separate isomers. |
| 4 | 5% -> 20% Ethyl Acetate | 3 CV | Flush Step: Elute any remaining, more polar impurities. |
Guide 2: Troubleshooting Recrystallization
If your product is a solid and has a purity of >85-90% after initial workup or chromatography, recrystallization can be a highly effective final polishing step.[10]
Problem: No crystals are forming, even after the solution has cooled.
-
Causality: This usually means the solution is not supersaturated. Either too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures.[11]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.[11]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution.
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[11]
-
Problem: The product "oils out" instead of forming crystals.
-
Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of your solute. It is also common with impure compounds where the impurities depress the melting point.
-
Solution:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly again.
-
Use a Different Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point.[10] For this product, consider solvent systems like methanol/water or ethanol/water.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying approximately 1 gram of crude product.
-
Preparation:
-
Select a column size appropriate for your sample mass (e.g., for 1g of crude, use a column packed with ~40-50g of silica gel).
-
Prepare your eluent. For the system in the table above, prepare a stock of 1L of 5% Ethyl Acetate in Hexanes and 1L of pure Hexanes.
-
-
Sample Loading:
-
Dissolve the crude product (~1g) in a minimal amount of dichloromethane (DCM).
-
Add ~2-3g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as dry loading.
-
-
Column Packing and Elution:
-
Pack the column with silica gel as a slurry in hexanes.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with 100% hexanes, collecting fractions.
-
Gradually increase the polarity according to the gradient table, or a gradient optimized from your TLC analysis.
-
-
Analysis:
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.[6]
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of your impure solid in a test tube.
-
Add a potential solvent (e.g., methanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, it's not a good single solvent.
-
A good system for this compound is often a binary mixture like methanol and water.
-
-
Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the primary solvent (e.g., methanol) dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of hot solvent.[10]
-
To the hot solution, add the anti-solvent (e.g., water) dropwise until the solution just begins to turn cloudy (turbid).
-
Add one or two more drops of the primary solvent (methanol) to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
References
-
Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
-
PubChem. (Trifluoromethyl)benzene. Retrieved from [Link]
- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]
-
Supporting Information. General procedure for the synthesis of trifluoromethylated arenes. Retrieved from [Link]
-
PubChem. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. EP1508557A1 - Process for halogenation of benzene and benzene derivatives.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information for Catalytic trifluoromethylation of arylboronic acids and esters. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
-
Docsity. (2021). Electrophilic Aromatic Substitution Reactions of Substituted Benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. Retrieved from [Link]
-
Beilstein Journals. Supporting Information for Catalytic trifluoromethylation of iodoarenes. Retrieved from [Link]
Sources
- 1. Buy this compound | 1049731-01-2 [smolecule.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. Purification [chem.rochester.edu]
- 8. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Steric Hindrance in Reactions of 2-Bromo-3-iodobenzotrifluoride
This guide serves as a technical resource for researchers, chemists, and drug development professionals working with the sterically demanding substrate, 2-bromo-3-iodobenzotrifluoride. The unique architecture of this molecule—featuring adjacent bromo, iodo, and trifluoromethyl groups—presents significant synthetic challenges. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to navigate these complexities effectively.
Section 1: Understanding the Substrate's Unique Reactivity
This section addresses foundational questions regarding the inherent chemical behavior of 2-bromo-3-iodobenzotrifluoride, which is governed by the interplay of steric and electronic effects.
Q1: What are the primary synthetic challenges when using 2-bromo-3-iodobenzotrifluoride?
Answer: The primary challenges stem from a combination of severe steric hindrance and competing electronic effects.
-
Steric Hindrance: The molecule has three bulky substituents (Br, I, CF3) clustered on one side of the aromatic ring. The ortho-relationship between the bromine and the trifluoromethyl group, and the adjacent iodine, creates a crowded environment around the reactive C-I and C-Br bonds. This steric congestion can significantly impede the approach of a catalyst's metal center, particularly during the oxidative addition step in cross-coupling reactions, leading to slow reaction rates or complete failure.[1][2][3]
-
Electronic Effects: The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[4] This property strongly influences the reactivity of the adjacent C-I and C-Br bonds, making the aryl ring electron-deficient and generally more susceptible to oxidative addition. However, this electronic activation can be counteracted by the severe steric block.
-
Chemoselectivity: With two different halogens present, achieving selective reaction at one site while leaving the other untouched is a critical challenge. The relative reactivity of the C–I versus the C–Br bond must be carefully managed. In palladium-catalyzed cross-coupling reactions, the C–I bond is substantially more reactive, providing a handle for selective functionalization.
Q2: In a standard cross-coupling reaction, which halogen is more reactive and why?
Answer: The iodine atom is significantly more reactive than the bromine atom in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Heck couplings.
The underlying reason is the difference in bond dissociation energy (BDE) and the kinetics of oxidative addition. The Carbon-Iodine (C–I) bond is weaker and longer than the Carbon-Bromine (C–Br) bond. Consequently, the C–I bond undergoes oxidative addition to a low-valent metal center (e.g., Pd(0)) at a much faster rate and often under milder conditions than the C–Br bond. This difference in reactivity is the cornerstone of selective synthesis with this substrate, allowing for sequential, site-specific modifications.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Low yields, slow conversions, and unwanted side reactions are common hurdles in cross-coupling reactions with this substrate. This section provides targeted troubleshooting guides for Suzuki-Miyaura and Sonogashira couplings.
FAQ 1: Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction to functionalize the iodo position is giving a low yield (<20%) and recovering mostly starting material. What are the most likely causes and how can I fix it?
Answer: Low yield in this context is almost always a consequence of a slow or inhibited oxidative addition and/or reductive elimination step due to steric hindrance.[5][6] Here is a systematic approach to troubleshoot this issue.
1. Catalyst and Ligand Selection (The Most Critical Factor): The choice of phosphine ligand is paramount for overcoming the steric barrier. Standard ligands like PPh3 are often ineffective. You require bulky, electron-rich phosphine ligands that promote both oxidative addition and the difficult reductive elimination step.
-
Expert Insight: Bulky "Buchwald-type" biaryl phosphine ligands are designed for these scenarios.[7][8] They create a sterically demanding coordination sphere around the palladium center that accelerates reductive elimination, which is often the rate-limiting step for hindered substrates. Similarly, ligands with a large cone angle, like tricyclohexylphosphine (PCy3), can be effective.
Table 1: Recommended Ligands for Sterically Hindered Suzuki-Miyaura Couplings
| Ligand Type | Examples | Rationale for Use | Citation |
|---|---|---|---|
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich; accelerates reductive elimination. Excellent for hindered substrates. | [8][9] |
| Dialkylphosphines | Tricyclohexylphosphine (PCy3), Tri-tert-butylphosphine (P(tBu)3) | Large cone angles and high electron density promote oxidative addition. | [5][10] |
| Specialized Ligands | AntPhos | Unique anthracenyl moiety coordination inhibits side reactions like β-hydride elimination. |[7] |
2. Choice of Base and Solvent: A weak base may not be sufficient for efficient transmetalation. For hindered boronic acids or esters, a stronger base is often necessary.
-
Recommendation: Switch from weaker bases like Na2CO3 to stronger inorganic bases like K3PO4 or Cs2CO3.[11] These are known to be effective in challenging couplings.
-
Solvent System: Anhydrous polar aprotic solvents are generally preferred. Combinations like Dioxane/H2O, Toluene/H2O, or THF/H2O are standard, but ensure your starting material is fully soluble.[12] For extremely difficult couplings, consider DMF or NMP, but be mindful of higher temperatures potentially leading to decomposition.
3. Temperature and Reaction Time: Sterically hindered reactions require more thermal energy. If you are running the reaction at a low temperature (e.g., <80 °C), it may not have sufficient energy to overcome the activation barrier.
-
Actionable Step: Increase the reaction temperature to the reflux temperature of the solvent (e.g., Dioxane at ~100 °C or Toluene at ~110 °C). Monitor the reaction by TLC or LC-MS over an extended period (12-24 hours).
Below is a troubleshooting workflow to guide your experimental design.
Sources
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Reactivity of 2-Bromo-3-iodobenzotrifluoride
Welcome to the Technical Support Center for advanced synthetic applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with the polyhalogenated aromatic compound, 2-bromo-3-iodobenzotrifluoride. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and a clear understanding of the chemical principles governing the reactivity of this versatile building block. We will focus on strategies for selective functionalization, with a particular emphasis on overcoming the low reactivity of the C-Br bond.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions encountered when working with 2-bromo-3-iodobenzotrifluoride.
Q1: What is the expected order of reactivity for the C-I and C-Br bonds in 2-bromo-3-iodobenzotrifluoride?
The reactivity of carbon-halogen (C-X) bonds in cross-coupling reactions is primarily determined by the bond dissociation energy (BDE). Weaker bonds are more easily cleaved and thus more reactive. The general trend for aryl halides is C-I > C-Br > C-Cl > C-F.[1][2] The C-I bond is significantly weaker than the C-Br bond, making it the more reactive site in 2-bromo-3-iodobenzotrifluoride.[3][4] Therefore, selective reaction at the C-I position is generally favored under milder conditions.[5]
Q2: How does the trifluoromethyl (-CF3) group influence the reactivity of the adjacent C-Br and C-I bonds?
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[6] This has two main effects:
-
Inductive Effect: The -CF3 group deactivates the aromatic ring towards electrophilic substitution.[7] However, in the context of cross-coupling, it can make the ipso-carbons more electrophilic, potentially facilitating oxidative addition.
-
Steric Hindrance: The bulky -CF3 group can sterically hinder the ortho C-Br bond, potentially slowing its rate of reaction compared to a less hindered position.
Q3: Is it possible to selectively react at the C-Br bond while leaving the C-I bond intact?
Direct selective reaction at the C-Br bond in the presence of a C-I bond on the same aromatic ring is extremely challenging due to the inherent reactivity difference. Standard cross-coupling conditions will almost exclusively favor reaction at the C-I bond. Achieving "reverse" selectivity would require highly specialized catalyst systems or a multi-step synthetic strategy.
Q4: What are the most common cross-coupling reactions for functionalizing this molecule?
The most common and versatile cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[8][9]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[10][11]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Troubleshooting Guide: Low Reactivity of the C-Br Bond
After selective functionalization at the C-I position, you may encounter challenges in reacting the remaining C-Br bond. This section provides a structured approach to troubleshooting these issues.
Issue 1: Incomplete or No Reaction at the C-Br Position
Possible Causes:
-
Insufficiently Active Catalyst: The catalyst system that was effective for the C-I bond may not be active enough for the stronger C-Br bond.
-
Inappropriate Ligand: The ligand plays a crucial role in the oxidative addition step. An unsuitable ligand can lead to catalyst deactivation or low turnover.[12][13]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are all critical parameters that may need to be adjusted for the less reactive C-Br bond.[14]
-
Catalyst Poisoning: Impurities in the starting material, reagents, or solvent can poison the catalyst.
Solutions:
| Parameter | Recommendation for C-Br Bond Activation | Rationale |
| Catalyst | Switch to a more active palladium precatalyst (e.g., G3 or G4 palladacycles) or consider a nickel-based catalyst.[15][16] | More electron-rich and sterically demanding ligands on these precatalysts can facilitate the oxidative addition of the stronger C-Br bond. Nickel catalysts are known to be effective for activating less reactive aryl halides. |
| Ligand | For Suzuki, consider bulky, electron-rich phosphine ligands like SPhos, RuPhos, or XPhos. For Buchwald-Hartwig, Josiphos or BrettPhos ligands can be effective. | These ligands promote the formation of the active monoligated palladium species, which is crucial for the oxidative addition of aryl bromides.[13][17] |
| Temperature | Increase the reaction temperature, potentially using a high-boiling point solvent like toluene, xylene, or dioxane. Microwave irradiation can also be beneficial.[1][14] | Higher temperatures provide the necessary activation energy to overcome the higher bond dissociation energy of the C-Br bond. |
| Base | Use a stronger base such as Cs2CO3 or K3PO4. | A stronger base can facilitate the transmetalation step in Suzuki coupling and the deprotonation of the amine in Buchwald-Hartwig amination.[8] |
| Solvent | Ensure anhydrous and deoxygenated conditions. | Water and oxygen can lead to catalyst deactivation and unwanted side reactions. |
Issue 2: Side Reactions and Product Decomposition
Possible Causes:
-
High Reaction Temperatures: While necessary for C-Br activation, high temperatures can lead to decomposition of starting materials, products, or the catalyst.
-
Proto-dehalogenation: Removal of the bromine atom and replacement with a hydrogen atom.
-
Homocoupling: Dimerization of the starting material or the coupling partner.
Solutions:
-
Careful Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain a consistent and optimal temperature.
-
Optimize Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time and avoid prolonged heating.
-
Use of Additives: In some cases, additives like Cu(I) salts in Sonogashira coupling can have a beneficial effect, though they can also sometimes inhibit the reaction.[17]
Experimental Protocols
The following are detailed, step-by-step protocols for common cross-coupling reactions, designed to first selectively functionalize the C-I position and then address the C-Br bond.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol is designed for the selective reaction of a terminal alkyne at the more reactive C-I position.
Materials:
-
2-bromo-3-iodobenzotrifluoride
-
Terminal alkyne (1.1 eq)
-
Pd(PPh3)4 (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, deoxygenated THF or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add 2-bromo-3-iodobenzotrifluoride.
-
Add Pd(PPh3)4 and CuI.
-
Add the anhydrous, deoxygenated solvent.
-
Add the terminal alkyne.
-
Add the amine base.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling at the C-Br Position (Post-Sonogashira)
This protocol is for the subsequent functionalization of the C-Br bond after the C-I position has been reacted.
Materials:
-
Product from Protocol 1 (2-bromo-3-(alkynyl)benzotrifluoride)
-
Arylboronic acid or ester (1.5 eq)
-
Pd(dppf)Cl2 or a more active precatalyst (e.g., XPhos Pd G3) (0.05 eq)
-
K3PO4 or Cs2CO3 (2.0 eq)
-
Anhydrous, deoxygenated 1,4-dioxane/water (10:1) or toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-bromo-3-(alkynyl)benzotrifluoride.
-
Add the boronic acid or ester.
-
Add the palladium catalyst and the base.
-
Add the anhydrous, deoxygenated solvent system.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Workflow
The following diagram illustrates the sequential functionalization strategy for 2-bromo-3-iodobenzotrifluoride.
Caption: Sequential cross-coupling strategy.
Reactivity Logic
This diagram outlines the factors influencing the differential reactivity of the C-I and C-Br bonds.
Caption: C-X bond reactivity and required conditions.
References
- Biscoe, M. R., & Buchwald, S. L. (2009). The design and application of a new family of chiral ferrocenyl-based monophosphine ligands for the palladium-catalyzed Suzuki-Miyaura and Negishi reactions of aryl chlorides. Journal of the American Chemical Society, 131(45), 16346-16347.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
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- 12. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 2-Bromo-1-iodo-3-(trifluoromethyl)benzene Derivatives by NMR Spectroscopy
Introduction: The Structural Challenge of Polysubstituted Aromatics
In the fields of medicinal chemistry and materials science, the precise structural characterization of intermediates and final products is non-negotiable. Molecules such as 2-Bromo-1-iodo-3-(trifluoromethyl)benzene and its derivatives are valuable building blocks, yet their synthesis can often yield a mixture of regioisomers. The electronic and steric effects of three distinct, bulky, and electronegative substituents (I, Br, CF₃) on a benzene ring create a complex analytical puzzle. Differentiating the target isomer from potential side-products requires a robust, multi-faceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled tool for this task, offering a suite of experiments that, when used in concert, provide unambiguous structural validation.
This guide provides a comparative analysis of essential NMR techniques, demonstrating how a systematic, integrated workflow allows researchers to move from a simple one-dimensional spectrum to a fully validated molecular structure with unshakeable confidence. We will explore the causality behind experimental choices and present the data in a self-validating system, ensuring scientific integrity at every step.
The NMR Toolkit: A Multi-Dimensional Approach to Structure
While a simple ¹H NMR spectrum is the cornerstone of any analysis, for complex molecules like our target derivatives, it is merely the starting point. A comprehensive validation relies on a combination of 1D and 2D NMR experiments that probe through-bond and through-space correlations.
-
1D NMR (¹H, ¹³C, ¹⁹F): Provides the initial overview of the magnetic environments of the NMR-active nuclei.
-
2D Homonuclear Correlation (COSY): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons on the aromatic ring.[1][2]
-
2D Heteronuclear Correlation (HSQC & HMBC): Maps the connectivity between protons and carbons. HSQC identifies direct one-bond (¹H-¹³C) correlations, while HMBC reveals crucial long-range (two- and three-bond) correlations.[3][4][5]
-
2D Through-Space Correlation (NOESY/ROESY): Detects Nuclear Overhauser Effects (NOEs), which arise between protons that are close in space, regardless of their bonding pathway. This is invaluable for confirming the relative positions of substituents.
Comparative Analysis: What Each NMR Experiment Reveals
The power of NMR in this context lies not in any single experiment, but in the synergistic cross-validation of data from multiple experiments. Let's compare the specific insights gained from each technique for a hypothetical this compound derivative.
One-Dimensional (1D) NMR: The Initial Fingerprint
-
¹H NMR: For a 1,2,3-trisubstituted benzene ring with three remaining adjacent protons (at C4, C5, C6), we expect a complex splitting pattern, often an ABC system.[6] The electron-withdrawing nature of the halogens and the CF₃ group will generally shift these protons downfield (typically δ 7.0-8.5 ppm).[7] However, assigning specific signals to H4, H5, and H6 based on chemical shift alone is unreliable.
-
¹⁹F NMR: This is a highly sensitive and informative experiment.[8] The trifluoromethyl group will appear as a singlet (in a proton-decoupled spectrum) in a characteristic region, typically between δ -50 to -70 ppm.[9] The precise chemical shift is sensitive to the electronic environment, but it does not, by itself, confirm the substitution pattern.
-
¹³C NMR: The spectrum will show six distinct aromatic carbon signals. Three of these will be quaternary (C1, C2, C3) and will typically be of lower intensity. The CF₃ carbon itself will appear as a quartet due to ¹JCF coupling (typically ~270-280 Hz).[10][11] The carbon directly attached to the CF₃ group (C3) will also be split into a quartet by ²JCF coupling (typically ~30-35 Hz).[10][11] While these couplings confirm the presence of the C-CF₃ bond, they do not establish the full regiochemistry.
Limitation of 1D NMR: While 1D NMR confirms the presence of the key functional groups, it fails to provide the necessary connectivity information to distinguish between, for example, the 1,2,3-isomer and a potential 1,2,4-isomer.
COSY: Mapping the Proton Framework
The Correlation SpectroscopY (COSY) experiment is the first step in piecing together the puzzle. It visualizes correlations between protons that are coupled to each other, typically over two or three bonds.
-
What to Expect: In the target 1,2,3-substituted isomer, the three aromatic protons (H4, H5, H6) are contiguous. The COSY spectrum will show a clear cross-peak between H4 and H5, and another between H5 and H6.[1] H4 will show no correlation to H6. This establishes the linear H4-H5-H6 fragment, which is a critical piece of evidence.
-
Comparative Power: If the isomer were, for instance, a 1,2,4-substituted compound, the proton arrangement would be different, leading to a different COSY correlation pattern, allowing for immediate differentiation.
HSQC & HMBC: The Unambiguous Connectivity Map
Heteronuclear experiments are the key to assigning the full carbon skeleton and locking the substituents into place.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon signal it is attached to in one bond.[5] It allows us to definitively link the ¹H signals for H4, H5, and H6 to their corresponding carbon signals C4, C5, and C6. This helps to differentiate the protonated carbons from the non-protonated (quaternary) carbons, which will be absent in the HSQC spectrum.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific problem. It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[13] These long-range correlations are the final arbiter for assigning the quaternary carbons.
Key HMBC Correlations for Validating the this compound Structure:
-
H4 will show a three-bond correlation to the bromine-bearing carbon, C2 .
-
H6 will show a three-bond correlation to the iodine-bearing carbon, C1 .
-
Both H4 and H5 should show correlations to the CF₃-bearing carbon, C3 .
-
The absence of certain correlations is also telling. For example, H6 should not show a correlation to C2.
By systematically mapping these correlations, one can walk around the ring and unambiguously place the bromine at C2, the iodine at C1, and the trifluoromethyl group at C3 relative to the proton framework established by COSY.
A Self-Validating Experimental Workflow
To ensure trustworthiness, the entire process from sample preparation to final analysis must follow a logical, self-validating sequence. The data from each step must be consistent with the data from all other steps.
Detailed Experimental Protocol
This protocol outlines the steps for acquiring a comprehensive NMR dataset for a this compound derivative on a standard 500 MHz spectrometer.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound.[14] b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[14] d. Cap the tube securely.
2. Spectrometer Setup and 1D Acquisition: a. Insert the sample into the spectrometer.[15] b. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity. c. ¹H NMR: Acquire a standard proton spectrum (e.g., 16 scans, 2-second relaxation delay). d. ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Reference externally to CFCl₃ (δ 0.0 ppm). e. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).
3. 2D NMR Acquisition: a. ¹H-¹H COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Acquire 256 increments in the F1 dimension with 8 scans per increment. b. ¹H-¹³C HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Optimize for a one-bond coupling constant of 145 Hz. c. ¹H-¹³C HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize for long-range couplings of 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations in aromatic systems.
4. Data Processing and Analysis: a. Process all spectra using appropriate window functions (e.g., sine-bell for 2D data) and Fourier transform. b. Calibrate the ¹H spectrum to the TMS signal at δ 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at δ 77.16 ppm. c. Analyze the spectra in the sequence outlined in the workflow diagram: start with COSY to build the proton framework, use HSQC to assign attached carbons, and finally use HMBC to place all atoms and substituents definitively.
Data Presentation: Expected NMR Data Summary
The following tables summarize the expected NMR data for this compound, which serves as a baseline for its derivatives.
Table 1: Expected ¹H and ¹⁹F NMR Data (in CDCl₃)
| Position | Nucleus | Expected δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
|---|---|---|---|---|
| H4 | ¹H | ~7.8 - 8.2 | d | ³J H4-H5 ≈ 8.0 |
| H5 | ¹H | ~7.2 - 7.5 | t | ³J H5-H4 ≈ 8.0, ³J H5-H6 ≈ 8.0 |
| H6 | ¹H | ~7.9 - 8.3 | d | ³J H6-H5 ≈ 8.0 |
| CF₃ | ¹⁹F | ~ -63 | s | N/A |
Table 2: Expected ¹³C NMR Data (in CDCl₃)
| Position | Expected δ (ppm) | Multiplicity (from ¹⁹F) | Coupling Constant(s) (Hz) | Notes |
|---|---|---|---|---|
| C1-I | ~95 - 100 | s | N/A | Quaternary |
| C2-Br | ~115 - 120 | s | N/A | Quaternary |
| C3-CF₃ | ~130 - 135 | q | ²JCF ≈ 33 | Quaternary |
| C4 | ~135 - 140 | s | N/A | CH |
| C5 | ~128 - 132 | s | N/A | CH |
| C6 | ~132 - 136 | s | N/A | CH |
| CF₃ | ~122 - 125 | q | ¹JCF ≈ 273 | Quaternary |
Table 3: Key 2D NMR Correlations for Structure Validation
| Experiment | Proton | Correlates to Carbon(s) | Correlation Type | Significance |
|---|---|---|---|---|
| COSY | H4 | H5 | ³JHH | Confirms H4-H5 adjacency |
| H5 | H4, H6 | ³JHH | Confirms H4-H5-H6 fragment | |
| HSQC | H4 | C4 | ¹JCH | Links H4 to C4 |
| H5 | C5 | ¹JCH | Links H5 to C5 | |
| H6 | C6 | ¹JCH | Links H6 to C6 | |
| HMBC | H4 | C2, C3, C5, C6 | ²JCH, ³JCH | Places Br at C2 and CF₃ at C3 |
| H5 | C3, C4 | ²JCH, ³JCH | Confirms C3 and C4 positions |
| | H6 | C1, C2, C4, C5 | ²JCH, ³JCH | Places I at C1 |
Conclusion
Validating the structure of complex molecules like this compound derivatives is a task that demands more than a single measurement. It requires a logical and integrated analytical strategy. By systematically employing a suite of 1D and 2D NMR experiments—¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC—researchers can build an unassailable case for the correct regiochemistry. Each experiment provides a unique piece of the structural puzzle, and their collective data serves as a self-validating system. The HMBC experiment, in particular, is indispensable for unambiguously assigning the positions of the quaternary carbons bearing the key substituents. Following the workflow and protocols described in this guide will empower researchers, scientists, and drug development professionals to characterize their molecules with the highest degree of scientific rigor and confidence.
References
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How to determine the substitution pattern of a benzene from an HNMR spectrum. (2021). Quora. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
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Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2017). National Institutes of Health. [Link]
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COSY Spectra. (2022). Chemistry LibreTexts. [Link]
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Kwan, E. E. 2D NMR Problem Solving. Harvard University. [Link]
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Supporting Information for Trifluoromethylation of Aryl and Heteroaryl Halides. The Royal Society of Chemistry. [Link]
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Step-by-step procedure for NMR data acquisition. UTHSCSA. [Link]
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19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
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Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. [Link]
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HSQC and HMBC. Columbia University. [Link]
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The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]
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HMBC. (2024). Chemistry LibreTexts. [Link]
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COSY. University of Ottawa. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
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1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. [Link]
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HSQC and HMBC. Columbia University Chemistry NMR Facility. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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A Comparative Spectroscopic Guide to Palladium-Catalyzed Cross-Coupling Products of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Introduction
For researchers in medicinal chemistry and materials science, the synthesis of complex aromatic structures is a foundational pillar of discovery. Among the vast array of building blocks, halogenated aromatic compounds are prized for their versatility in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly intriguing substrate: 2-Bromo-1-iodo-3-(trifluoromethyl)benzene. Its unique substitution pattern—a trifluoromethyl group flanked by two different halogens—presents both a challenge and an opportunity for selective chemical transformations. The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective functionalization, making it a valuable precursor for a diverse range of novel molecules.[1]
This technical guide provides a comparative spectroscopic analysis of the products derived from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this compound. We will delve into the expected spectroscopic signatures of the resulting biaryl, alkynyl, and amino-substituted products, offering a predictive framework for their characterization by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy. By understanding the distinct spectral fingerprints of each coupling product, researchers can confidently identify and characterize their target molecules, accelerating the pace of innovation.
Strategic Considerations for Cross-Coupling Reactions
The choice of coupling reaction dictates the nature of the newly formed bond and, consequently, the properties of the final product. The inherent difference in bond strength between the C-I and C-Br bonds (C-I being weaker and more reactive towards oxidative addition) allows for selective coupling at the iodine-bearing position under carefully controlled conditions.
This guide will focus on the initial coupling at the more reactive C-1 iodo position. The resulting products will retain the bromine atom at the C-2 position, which can be utilized in subsequent coupling reactions for further molecular diversification.
Comparative Spectroscopic Analysis
Suzuki-Miyaura Coupling: Synthesis of 2-Bromo-1-phenyl-3-(trifluoromethyl)benzene
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, in this case, leading to a biaryl product.[6]
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Complex multiplet patterns in the aromatic region (approx. 7.0-8.0 ppm). The protons on the trifluoromethyl-substituted ring will be influenced by coupling to the ¹⁹F nuclei. |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 120-140 ppm). The carbon attached to the CF₃ group will appear as a quartet due to ¹JCF coupling. Other carbons in that ring will show smaller nJCF couplings.[5] |
| ¹⁹F NMR | A singlet around -60 to -65 ppm, characteristic of a CF₃ group on a benzene ring.[7] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the product. The isotopic pattern of the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident in the molecular ion cluster. |
| IR Spectroscopy | C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C stretching of the aromatic rings (~1600-1450 cm⁻¹), and strong C-F stretching bands (~1300-1100 cm⁻¹). |
Sonogashira Coupling: Synthesis of 2-Bromo-1-(phenylethynyl)-3-(trifluoromethyl)benzene
The Sonogashira coupling facilitates the formation of a C-C triple bond, yielding an alkynyl-substituted aromatic compound.[8][9]
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.2-8.0 ppm. No distinct alkyne proton signal will be observed if a terminal alkyne with a substituent (like phenylacetylene) is used. |
| ¹³C NMR | Alkyne carbons will resonate around 80-100 ppm. Aromatic carbons will be in the 120-140 ppm range. The carbon attached to the CF₃ group will show a characteristic quartet.[4] |
| ¹⁹F NMR | A sharp singlet for the CF₃ group, typically in the -60 to -65 ppm region.[10] |
| Mass Spectrometry (MS) | The molecular ion peak will confirm the mass of the product, and the bromine isotopic pattern will be present. |
| IR Spectroscopy | A characteristic C≡C stretch (around 2230-2100 cm⁻¹, which may be weak or absent for symmetrical internal alkynes), aromatic C-H and C=C stretches, and strong C-F stretching bands. |
Buchwald-Hartwig Amination: Synthesis of N-phenyl-2-bromo-3-(trifluoromethyl)aniline
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, leading to aryl amines.[11][12]
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | A broad singlet for the N-H proton (its chemical shift will be concentration-dependent). Aromatic protons will be observed as multiplets in the 6.8-7.8 ppm range. |
| ¹³C NMR | Aromatic carbons will appear in the 110-150 ppm range. The carbon attached to the CF₃ group will be a quartet. |
| ¹⁹F NMR | A singlet for the CF₃ group around -60 to -65 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak will correspond to the product's mass, with the characteristic bromine isotopic signature. |
| IR Spectroscopy | A characteristic N-H stretching band (around 3400-3300 cm⁻¹), aromatic C-H and C=C stretches, and strong C-F stretching bands. |
Experimental Protocols
The following are generalized, step-by-step methodologies for the palladium-catalyzed coupling reactions of this compound. Note: These protocols are starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Reaction: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heating and Monitoring: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Reaction: Evacuate and backfill the flask with argon. Add anhydrous triethylamine and stir at room temperature.
-
Heating and Monitoring: Heat the mixture to 50 °C and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the reaction mixture through a pad of celite and wash with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv), aniline (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.
-
Reaction: Seal the tube, remove from the glovebox, and add anhydrous toluene.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualization of Coupling Products
Caption: Products from the coupling of this compound.
Conclusion and Future Outlook
This guide provides a comprehensive overview of the expected spectroscopic characteristics of the products from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. The predictive data and detailed protocols serve as a valuable resource for researchers engaged in the synthesis of novel trifluoromethyl-containing aromatic compounds. The unique substitution pattern of the starting material allows for subsequent functionalization at the bromine position, opening avenues for the creation of highly complex and diverse molecular architectures. Further experimental work is warranted to validate the predicted spectroscopic data and to explore the full synthetic potential of this versatile building block.
References
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1,3-bis(trifluoromethyl)benzene. PubChem Compound Database. Retrieved from [Link]
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Singh, R. P., & Shreeve, J. M. (2005). ¹⁹F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF₃-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. Retrieved from [Link]
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Dilek, Ö. (2024). Imidazole Based Novel Schiff Base: Synthesis, Characterization, Quantum Chemical Calculations, In Silico Investigation of ADMEt Properties and Molecular Docking Simulations against VEGFR2 Protein. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-(trifluoromethyl)- (CAS 401-78-5). Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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A Cost-Benefit Analysis of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene in Modern Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is a critical determinant of synthetic efficiency and overall project cost. Trifluoromethylated aromatic compounds are of particular interest due to the unique physicochemical properties the trifluoromethyl group imparts on a molecule, such as enhanced metabolic stability and binding affinity.[1] This guide provides a comprehensive cost-benefit analysis of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene, a versatile building block, comparing its performance in key cross-coupling reactions with viable alternatives.
The Strategic Advantage of Orthogonal Halogenation
This compound ( 1 ) is a trifunctional arene offering three distinct points for synthetic elaboration: the C-I bond, the C-Br bond, and the trifluoromethyl group. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds is the cornerstone of this reagent's utility, allowing for selective and sequential functionalization. This "orthogonal" reactivity is a powerful tool for the convergent synthesis of complex molecules, enabling the introduction of different functionalities in a controlled, stepwise manner.
Reactivity and Selectivity: A Head-to-Head Comparison
The true value of 1 is demonstrated in its performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The general order of reactivity for halogens in these reactions is I > Br > Cl, which allows for chemoselective transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The differential reactivity of the C-I and C-Br bonds in 1 allows for a stepwise approach to biaryl and terphenyl synthesis.
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
A typical procedure for the selective coupling at the iodo position is as follows:
-
To a degassed solution of this compound (1.0 equiv.), an arylboronic acid (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) in a suitable solvent (e.g., 1,4-dioxane/water), add a base (e.g., K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature that favors selective reaction at the C-I bond (typically 60-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the intermediate bromo-biaryl can be isolated or used in a subsequent coupling at the C-Br position, often by increasing the reaction temperature or changing the catalyst/ligand system.
The ability to perform sequential couplings in a one-pot fashion significantly improves synthetic efficiency by reducing the number of purification steps and saving time and resources.
Sequential Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling
Similar to the Suzuki coupling, the Sonogashira reaction, which forms C-C triple bonds, can be performed with high chemoselectivity on 1 .[2] The enhanced reactivity of the C-I bond allows for the introduction of an alkyne group at this position while leaving the C-Br bond intact for subsequent transformations.
Experimental Protocol: Chemoselective Sonogashira Coupling
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or DMF.
-
Add a terminal alkyne (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Stir the reaction at room temperature or with gentle heating, monitoring for the selective consumption of the starting material.
-
The resulting bromo-alkynylbenzene can be isolated and subjected to a second cross-coupling reaction at the bromine position.
Synthetic pathways using this compound
Cost-Benefit Analysis: A Comparison with Alternatives
The primary alternatives to 1 for the synthesis of disubstituted trifluoromethylbenzenes are the symmetrically halogenated 1,3-dibromo-2-(trifluoromethyl)benzene (2 ) and 1,3-diiodo-2-(trifluoromethyl)benzene (3 ).
| Reagent | Structure | Approx. Price (USD/g) | Reactivity/Selectivity |
| 1 | This compound | 50-100 | High chemoselectivity, allows for orthogonal synthesis. |
| 2 | 1,3-Dibromo-2-(trifluoromethyl)benzene | 20-40 | Lower reactivity than 1 and 3 . Statistical mixtures in monofunctionalization. |
| 3 | 1,3-Diiodo-2-(trifluoromethyl)benzene | 80-150 | High reactivity, but poor selectivity for monofunctionalization leading to mixtures. |
Note: Prices are estimates and can vary based on supplier and quantity.
While 1 has a higher initial cost per gram compared to its dibromo analogue 2 , the key benefit lies in the downstream synthetic efficiency. The use of 2 or 3 for the synthesis of unsymmetrically disubstituted products often leads to statistical mixtures of mono- and di-substituted products, as well as homocoupling byproducts, necessitating challenging and costly purification steps. The chemoselectivity of 1 allows for a more controlled and predictable synthesis, ultimately leading to higher overall yields of the desired product and reducing waste.
Safety and Handling
This compound is a halogenated aromatic compound and should be handled with appropriate care in a well-ventilated fume hood.[3] It is advisable to wear personal protective equipment, including gloves and safety glasses.[4] The available safety data indicates that it may cause skin and eye irritation.[3]
A comparative look at the alternatives reveals similar hazard profiles. 1,3-Dibromo- and 1,3-diiodo-2-(trifluoromethyl)benzene are also classified as irritants. As with any halogenated organic compound, appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.
Conclusion: A Strategic Investment for Complex Syntheses
While the upfront cost of this compound may be higher than some of its symmetrically halogenated counterparts, its value lies in the significant downstream benefits of chemoselectivity and synthetic efficiency. For researchers and drug development professionals engaged in the synthesis of complex, highly functionalized molecules, the ability to perform orthogonal, one-pot sequential couplings can drastically reduce the number of synthetic steps, simplify purification, and ultimately lead to a more cost-effective and time-efficient overall process. The use of this compound represents a strategic investment in synthetic power and versatility.
References
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Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145-2148. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. Retrieved from [Link]
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Chemical Reviews. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
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PolyU Institutional Research Archive. (2017). Regioselective synthesis of polycyclic and heptagon-embedded aromatic compounds through a versatile π-extension of aryl halides. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Regioselective Synthesis of Polycyclic and Heptagon-embedded Aromatic Compounds through a Versatile π-Extension of Aryl Halides. Retrieved from [Link]
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ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]
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ResearchGate. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Retrieved from [Link]
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ACS Publications. (n.d.). Chemoselective sp2-sp3 Cross-Couplings: Iron-Catalyzed Alkyl Transfer to Dihaloaromatics. Retrieved from [Link]
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Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
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Chem-Supply. (n.d.). MSDS of Benzene, 2-bromo-5-iodo-1,3-bis(trifluoromethyl)-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Beilstein Journals. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ 3 ,2-benziodaoxol-3-one. Retrieved from [Link]
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NIH. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Retrieved from [Link]
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ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-1-iodo-2-(trifluoromethyl)benzene. Retrieved from [Link]
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ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Retrieved from [Link]
-
ResearchGate. (n.d.). ortho‐Selective Suzuki Coupling of Dichlorophenol and Dichlorobenzylalcohol in Water under Palladium Catalysis Directed by Noncovalent Interactions and Computational Analysis. Retrieved from [Link]
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University of Graz. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). How to convert benzene to 1-bromo-3-iodobenzene?. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling highly specialized reagents like 2-Bromo-1-iodo-3-(trifluoromethyl)benzene demands a meticulous approach, not only in its application but, just as critically, in its disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. The causality behind each step is explained to foster a culture of safety that is both knowledgeable and proactive.
Understanding the Hazard Profile: A Proactive Approach to Safety
The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Halogenated aromatic compounds are known to cause significant skin and eye irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]
-
Toxicity: The compound is presumed to be harmful if swallowed.[1]
Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).
Table 1: Key Chemical and Hazard Information
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 1049731-01-2 | [2] |
| Molecular Formula | C₇H₃BrF₃I | [2] |
| Molecular Weight | 350.90 g/mol | [2] |
| Known Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationBased on related isomers:H302: Harmful if swallowedH335: May cause respiratory irritation | [1][2] |
| Incompatibilities | Strong oxidizing agents.[3] Mixing with incompatible chemicals can result in heat, fire, explosion, and/or the release of toxic gases.[4] |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste . This is for both safety and regulatory compliance, as well as cost-effectiveness in disposal.[5]
Why Segregate?
-
Disposal Method: Halogenated waste requires high-temperature incineration to ensure the complete destruction of the molecule and to scrub the resulting acid gases (like HBr and HI).[6] This is a specialized and costly process.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) has stringent regulations for the disposal of hazardous wastes, including those containing halogens.[7][8]
-
Safety: Mixing halogenated compounds with other chemical waste streams, such as reactive metals or strong acids, can lead to dangerous and unforeseen reactions.
The following diagram illustrates the critical decision-making process for waste segregation in the laboratory.
Caption: Waste segregation workflow.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound and materials contaminated with it.
Personnel and Environment:
-
Step 1: Designate a Waste Accumulation Area. This should be within a fume hood or a well-ventilated, designated area away from general lab traffic.
-
Step 2: Ensure Proper PPE. Before handling the waste, don a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult your institution's chemical safety plan), and safety goggles.
Container Management:
-
Step 3: Select the Correct Waste Container. Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container should be made of a material compatible with the chemical (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
Step 4: Label the Container Accurately. As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name: "this compound," and an estimate of the concentration and volume.[5] Keep a running log of all constituents added to the container.
-
Step 5: Keep the Container Closed. The waste container must remain closed at all times except when actively adding waste.[5] This prevents the release of vapors into the laboratory.
Waste Transfer:
-
Step 6: Transfer Waste Carefully. When transferring the chemical or solutions containing it, do so slowly and carefully inside a fume hood to minimize splashing and vapor generation. Use a funnel to prevent spills.
-
Step 7: Dispose of Contaminated Materials. Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and absorbent pads from spill cleanups, must also be placed in the designated halogenated waste container.
Final Disposal:
-
Step 8: Arrange for Professional Disposal. Once the container is full or has been in the lab for the maximum allowable time (often six to twelve months, check your institutional and local regulations), arrange for its collection by a licensed environmental waste management contractor.[7][9] Never pour this chemical down the drain.[9]
Emergency Procedures: Spill Management
Preparedness is key to mitigating the risks of an accidental release.
For a Minor Spill (contained within the fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Contain the Spill: Use a spill kit containing an appropriate absorbent material (like vermiculite or sand) to dike and absorb the liquid.[10][11]
-
Collect the Waste: Carefully scoop the absorbed material into a plastic bag or bucket.[10][11]
-
Decontaminate: Wipe down the spill area with a suitable solvent (consult your safety officer), and then with soap and water. All cleanup materials, including gloves, must be disposed of as halogenated hazardous waste.[9]
-
Report: Inform your supervisor and your institution's Environmental Health and Safety (EHS) office.
For a Major Spill (outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Alert: Activate the nearest fire alarm if there is a fire or explosion risk. Call your institution's emergency number or 911 and provide the chemical name, location of the spill, and approximate quantity.
-
Do Not Attempt to Clean Up: A major spill requires a response from trained emergency personnel.
References
-
PubChem. (n.d.). 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
University of North Carolina at Charlotte. (2024). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]
-
Maharashtra Pollution Control Board. (n.d.). Guidelines for Common Hazardous Waste Incineration. Retrieved from [Link]
-
Environmental Services, Inc. (1999). Hazardous waste incineration – A viable and environmentally sound option. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
